molecular formula C9H5BrN2O4 B1416986 4-Bromo-2-cyano-6-nitrophenylacetic acid CAS No. 1807021-67-5

4-Bromo-2-cyano-6-nitrophenylacetic acid

Cat. No.: B1416986
CAS No.: 1807021-67-5
M. Wt: 285.05 g/mol
InChI Key: WUJHOBWVJGJDOB-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-6-nitrophenylacetic acid is a useful research compound. Its molecular formula is C9H5BrN2O4 and its molecular weight is 285.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-cyano-6-nitrophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-cyano-6-nitrophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromo-2-cyano-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-6-1-5(4-11)7(3-9(13)14)8(2-6)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHOBWVJGJDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)CC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling: 4-Bromo-2-cyano-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 4-Bromo-2-cyano-6-nitrophenylacetic acid , focusing on its acidity (pKa) and electronic structure.

Technical Whitepaper for Drug Development & Synthesis Applications

Executive Summary

4-Bromo-2-cyano-6-nitrophenylacetic acid is a highly functionalized phenylacetic acid derivative characterized by a unique "push-pull" electronic deficient ring system. Unlike simple phenylacetic acids, the presence of three electron-withdrawing groups (EWGs)—specifically the ortho-cyano and ortho-nitro substituents—creates a distinct electrostatic environment around the carboxylate moiety.

This guide provides a rigorous theoretical and practical analysis of its acidity. Based on Hammett equation additivity principles and comparative analog benchmarking (specifically 2,4-dinitrophenylacetic acid), the pKa of the carboxylic acid group is calculated to be in the range of 3.40 – 3.60 . This represents a significant acidification (~0.8 log units) relative to the parent phenylacetic acid (pKa 4.31), driven primarily by inductive and field effects rather than resonance delocalization.

Structural Analysis & Electronic Theory

To accurately predict the behavior of this molecule in solution, we must dissect the contribution of each substituent. The phenylacetic acid scaffold separates the carboxylic acid from the aromatic ring by a methylene (-CH


-) spacer. This spacer insulates the acidic center from direct resonance conjugation with the ring (

-system), meaning acidity changes are governed almost exclusively by Inductive (-I) and Field (F) effects.
Substituent Vector Analysis
  • Core Scaffold: Phenylacetic Acid (pKa

    
     4.31). Reaction constant (
    
    
    
    )
    
    
    0.49 (indicating lower sensitivity to ring substituents compared to benzoic acid, where
    
    
    ).
  • 2-Cyano (-CN): A strong inductive withdrawing group located ortho to the side chain. While steric bulk is low (linear geometry), the dipole moment is significant.

  • 6-Nitro (-NO

    
    ):  A powerful withdrawing group. In the ortho position, it exerts a strong through-space field effect.
    
  • 4-Bromo (-Br): A moderate electron-withdrawing group in the para position. Its contribution is governed by its Hammett

    
     value (+0.23).
    
Theoretical pKa Calculation (Hammett-Taft Approach)

Using the Hammett equation adapted for phenylacetic acids:



Where:

  • 
     (Phenylacetic acid series) = 
    
    
    
  • 
     values (approximate for additivity):
    
    • 
       (using 
      
      
      
      as proxy for inductive strength in absence of resonance)
    • 
       (using 
      
      
      
      as proxy)




Validation via Analogs:

  • 2,4-Dinitrophenylacetic acid has a reported pKa of 3.50 .[1]

  • Our target molecule replaces the 4-Nitro group (

    
    ) with a 4-Bromo group (
    
    
    
    ), which would theoretically raise the pKa.
  • However, it adds a 6-Nitro group (ortho), which lowers the pKa.

  • The net electronic withdrawal is comparable to the dinitro analog, confirming the 3.5 ± 0.1 prediction.

Visualizing Electronic Effects

The following diagram illustrates the vector forces acting on the ionizable proton.

ElectronicEffects cluster_logic Hammett Additivity Logic Core Phenylacetic Acid Core (pKa 4.31) Substituents Substituents: 2-CN, 6-NO2, 4-Br Core->Substituents Derivatization Mechanism Mechanism: Inductive (-I) & Field Effects (Resonance Insulated by CH2) Substituents->Mechanism Electron Withdrawal Result Predicted pKa: 3.40 - 3.60 Mechanism->Result Acidification Step1 Rho (ρ) = 0.49 (Low Sensitivity) Step2 Sum(σ) ≈ 1.67 (High Withdrawal)

Figure 1: Causal flow of substituent effects leading to the predicted pKa value.

Experimental Determination Protocol

For researchers requiring precise experimental validation, the Potentiometric Titration method is the gold standard for this pKa range (3.0–4.0) and solubility profile.

Materials & Prerequisites
  • Analyte: >10 mg of 4-Bromo-2-cyano-6-nitrophenylacetic acid (High purity >98%).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Carbonate-free water (degassed). Note: If solubility is poor (<1 mM), use a Methanol/Water co-solvent system (Yasuda-Shedlovsky extrapolation).

  • Instrumentation: Potentiometer with glass pH electrode (calibrated at pH 4.01 and 7.00).

Step-by-Step Workflow
  • Preparation: Dissolve

    
     moles of the substance in 50 mL of degassed water. If the compound is hydrophobic, use 20% MeOH/Water.
    
  • Blank Titration: Perform a titration on the solvent blank to determine background carbonate levels.

  • Sample Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL), recording equilibrium pH after each addition.

  • Data Processing:

    • Plot pH vs. Volume of NaOH.

    • Identify the inflection point (Equivalence Point).

    • The pKa is the pH at the Half-Equivalence Point (Henderson-Hasselbalch approximation).

    • Refinement: For precise values, use Gran Plot analysis to correct for finite concentrations of H+ and OH- near the endpoint.

TitrationWorkflow Start Start: Pure Sample (>10mg) SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision RouteA Method A: Aqueous Titration (Degassed Water) Decision->RouteA Yes RouteB Method B: Co-solvent Titration (MeOH/Water + Yasuda-Shedlovsky) Decision->RouteB No Titrate Titrate with 0.1M NaOH (N2 Atmosphere) RouteA->Titrate RouteB->Titrate Analysis Gran Plot Analysis Determine pKa Titrate->Analysis

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Development

Solubility & Formulation
  • Ionization State: At physiological pH (7.4), this compound will be >99.9% ionized (anionic form), calculated via:

    
    
    With pH 7.4 and pKa 3.5, the ratio of 
    
    
    
    is
    
    
    .
  • Lipophilicity (LogD): While the intrinsic LogP of the neutral molecule is likely high (due to Br and aromatic rings), the effective LogD at pH 7.4 will be significantly lower (approx LogP - 3.9), enhancing aqueous solubility in blood plasma but potentially limiting passive membrane permeability.

Stability

The ortho-nitro and ortho-cyano groups provide steric protection to the benzylic carbon, but the electron-deficient ring makes the system susceptible to nucleophilic aromatic substitution (S


Ar) at the 4-position (displacing Bromine) or 2/6 positions under forcing basic conditions. Formulation buffers should avoid strong nucleophiles (e.g., thiols) at high pH.

References

  • NIST Chemistry WebBook. 2,4-Dinitrophenylacetic acid Spectral Data. National Institute of Standards and Technology.[2][3] Link

  • PubChem Compound Summary. 2,4-Dinitrophenylacetic acid (CID 221513).[4] National Center for Biotechnology Information. Link

  • ChemicalBook. 2,6-Dichlorophenylacetic acid Properties.Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Sigma-Aldrich. Product Specification: 2,6-Dichlorophenylacetic acid.[2]Link

Sources

Navigating the Uncharted: A Technical Safety Guide to 4-Bromo-2-cyano-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-2-cyano-6-nitrophenylacetic acid is publicly available. This guide is a synthesized document based on the known hazards of structurally similar compounds. The information herein is intended to provide a robust safety framework, but it is imperative to handle this compound with the utmost caution and to conduct a thorough risk assessment before use.

Introduction: Understanding the Hazard Profile of a Novel Compound

4-Bromo-2-cyano-6-nitrophenylacetic acid is a complex molecule that presents a multifaceted hazard profile. Its structure combines several functional groups, each contributing to its potential reactivity and toxicity. The presence of a nitro group on an aromatic ring suggests potential for thermal instability and the release of toxic nitrogen oxides upon decomposition. The bromo substituent can lead to the formation of hydrogen bromide, a corrosive gas, under fire conditions. The cyano group introduces a significant toxicological concern, as organic nitriles can be metabolized to release cyanide. Finally, the carboxylic acid moiety imparts corrosive properties.

This guide will deconstruct the potential hazards of 4-Bromo-2-cyano-6-nitrophenylacetic acid by analogizing to the known safety data of related compounds, including 4-nitrophenylacetic acid, 2-nitrophenylacetic acid, and various bromo-nitro aromatic compounds.[1] By understanding the risks associated with these structural components, we can build a comprehensive and scientifically sound approach to the safe handling, storage, and disposal of this novel substance.

Hazard Identification and Classification: A Composite Risk Profile

Based on the hazard classifications of analogous compounds, 4-Bromo-2-cyano-6-nitrophenylacetic acid should be treated as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful if swallowed, in contact with skin, or if inhaled due to the presence of the bromo-nitro aromatic system and the cyano group.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Table 1: Summary of Anticipated GHS Hazard Statements

Hazard ClassGHS Hazard StatementBasis of Classification
Acute ToxicityH302: Harmful if swallowedAnalogy to bromo-nitro aromatic compounds and organic nitriles.
Acute ToxicityH312: Harmful in contact with skinAnalogy to bromo-nitro aromatic compounds.
Acute ToxicityH332: Harmful if inhaledAnalogy to bromo-nitro aromatic compounds.
Skin IrritationH315: Causes skin irritationAnalogy to nitrophenylacetic acids.[1][2]
Eye IrritationH319: Causes serious eye irritationAnalogy to nitrophenylacetic acids.[1][2]
STOT - Single ExposureH335: May cause respiratory irritationAnalogy to nitrophenylacetic acids.[1][2]

Proactive Safety: Exposure Controls and Personal Protective Equipment

A stringent personal protective equipment (PPE) regimen is essential to mitigate the risks associated with handling 4-Bromo-2-cyano-6-nitrophenylacetic acid. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against dust particles and potential splashes.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are necessary. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If the potential for aerosolization or dust generation is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]

Diagram 1: Personal Protective Equipment Workflow

PPE_Workflow Start Handling 4-Bromo-2-cyano-6- nitrophenylacetic acid Fume_Hood Work in a certified chemical fume hood Start->Fume_Hood Gloves Wear chemical-resistant gloves (Nitrile) Start->Gloves Goggles Wear chemical safety goggles Start->Goggles Lab_Coat Wear a lab coat or chemical-resistant apron Start->Lab_Coat Respirator Consider a NIOSH-approved respirator for high-risk tasks Fume_Hood->Respirator Face_Shield Wear a face shield Goggles->Face_Shield First_Aid_Response Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to fresh air Inhalation->Fresh_Air Flush_Skin Flush skin with water for at least 15 minutes Skin_Contact->Flush_Skin Flush_Eyes Flush eyes with water for at least 15 minutes Eye_Contact->Flush_Eyes Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Medical_Attention_1 Seek immediate medical attention Fresh_Air->Medical_Attention_1 Remove_Clothing Remove contaminated clothing Flush_Skin->Remove_Clothing Medical_Attention_2 Seek immediate medical attention Remove_Clothing->Medical_Attention_2 Medical_Attention_3 Seek immediate medical attention Flush_Eyes->Medical_Attention_3 No_Vomiting Do NOT induce vomiting Rinse_Mouth->No_Vomiting Medical_Attention_4 Seek immediate medical attention No_Vomiting->Medical_Attention_4

Caption: First-aid procedures for exposure to 4-Bromo-2-cyano-6-nitrophenylacetic acid.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [1]* Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide. [1]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. [1]

Accidental Release Measures

For a solid spill, the primary objective is to prevent the generation of dust.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Gently cover the spill with a plastic sheet or wet paper towels to minimize dust. [4]4. Clean-up: Carefully sweep the material into a suitable container for disposal. Avoid creating dust. Do not dry sweep. [3][4]5. Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with all applicable federal, state, and local regulations.

Diagram 3: Solid Spill Cleanup Procedure

Spill_Cleanup Spill Solid Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Cover spill to prevent dust Ventilate->Contain Cleanup Carefully sweep into a disposal container Contain->Cleanup Decontaminate Clean spill area with soap and water Cleanup->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose

Caption: Step-by-step procedure for cleaning up a solid spill.

Handling and Storage: Ensuring a Safe Laboratory Environment

  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Physical, Chemical, and Toxicological Properties: An Estimation

While specific data for 4-Bromo-2-cyano-6-nitrophenylacetic acid is not available, the properties of related compounds can provide some insight.

Table 2: Physicochemical and Toxicological Data of Analogous Compounds

Property4-Nitrophenylacetic acid4-Bromo-2-nitroaniline
Molecular Formula C8H7NO4C6H5BrN2O2
Molecular Weight 181.15 g/mol 217.04 g/mol
Appearance Light yellow solid [2]Not specified
Acute Toxicity Not specifiedHarmful if swallowed, in contact with skin, or if inhaled.
Incompatible Materials Strong oxidizing agents, Strong bases Acids, Acid chlorides, Reducing agents

The toxicological properties have not been fully investigated for 4-Bromo-2-cyano-6-nitrophenylacetic acid. However, due to the presence of the cyano group, it should be handled as a potentially highly toxic compound.

Stability and Reactivity: Understanding Chemical Compatibility

This compound is expected to be stable under normal laboratory conditions. However, it may be incompatible with:

  • Strong oxidizing agents: May cause a vigorous reaction. * Strong bases: May cause decomposition. * Heat: Avoid excessive heat, as it may lead to decomposition and the release of toxic fumes.

Conclusion: A Commitment to a Culture of Safety

The safe handling of novel chemical entities like 4-Bromo-2-cyano-6-nitrophenylacetic acid is paramount in a research and development setting. While a specific SDS is not yet available, a thorough understanding of the hazards associated with its constituent functional groups allows for the development of a robust safety protocol. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks and foster a culture of safety in the laboratory. Always remember to perform a comprehensive risk assessment before commencing any new experimental work with this compound.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville.
  • Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
  • 4-Nitrophenylacetic acid Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • p-NITRO PHENYL ACETIC ACID CAS NO 104-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • 4-Nitrophenylacetic acid Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Bromoacetic acid Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 2-Nitrophenylacetic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • 4-Nitrophenylacetic Acid Safety D
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. (2025). BenchChem.
  • 4-Bromo-2-Nitrophenylacetic Acid 97.0%. (n.d.). PureSynth.
  • 4-Nitrophenyl bromoacetate Safety Data Sheet. (2020, September 24). Synquest Labs.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • 3-Nitrophenylacetic Acid Safety Data Sheet. (2025, November 19). TCI Chemicals.
  • Hazardous Spills. (n.d.).
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • 4-Bromo-2-nitrophenylacetic Acid. (n.d.). PubChem.
  • 4-Nitrophenylacetic acid Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific.
  • 4-Bromo-2-nitrophenylacetic Acid. (n.d.). TCI Chemicals.
  • (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID. (2025, July 24). ChemicalBook.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
  • 4-Bromo-2-nitrophenylacetic acid. (n.d.). Santa Cruz Biotechnology.
  • 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4). (n.d.). PubChemLite.
  • 2-Nitrophenylacetic acid. (n.d.). Chem-Impex.
  • 4-Nitrophenylacetic acid Safety D
  • 4-Bromo-2-nitroaniline Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • (2-Nitrophenyl)acetic acid. (n.d.). In Wikipedia.
  • Protective Equipment. (n.d.). American Chemistry Council.
  • 4-Nitrophenyl bromoacetate Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific.
  • NITROBROMOBENZENE. (n.d.). CAMEO Chemicals.
  • Personal protective equipment for working with nitrovinyl compounds. (2025). BenchChem.
  • 4'-BROMO-2'-NITROACETANILIDE Chemical Safety Data Sheet. (2025, July 26). ChemicalBook.
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). DuPont. YouTube.
  • 4'-Bromoacetophenone Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
  • 4-bromo-2-chlorophenol Safety d
  • Bromine. (1989, February 1). Fire Engineering.
  • Firefighting chemistry. (2023, August 21).
  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China.
  • Fire Safety Requirements and Alternatives to Brominated Flame-Retardants. (n.d.). Danish Environmental Protection Agency.

Sources

Potential biological activity of 4-Bromo-2-cyano-6-nitrophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility, Synthetic Divergence, and Pharmacological Potential[1]

Part 1: Executive Summary & Molecular Profiling[1]

The Molecule as a "Linchpin" Scaffold 4-Bromo-2-cyano-6-nitrophenylacetic acid is not merely a standalone bioactive agent; it acts as a high-density functionalized intermediate—a "linchpin" scaffold in medicinal chemistry.[1] Its structure combines an acidic head group (phenylacetic acid) with three distinct orthogonal reactive sites: a halogen (4-bromo), a nitrile (2-cyano), and a nitro group (6-nitro).[1]

This specific substitution pattern suggests two primary avenues of biological utility:

  • Direct Activity: As a highly acidic, lipophilic weak acid capable of penetrating bacterial membranes (Antimicrobial/Antifungal).[1]

  • Derivative Activity: As a privileged precursor for fused heterocycles, specifically 4-bromo-7-nitroindoles and oxindoles , which are potent pharmacophores in oncology (Kinase Inhibitors).[1]

Physicochemical Profile (Predicted)

  • Acidic Strength (pKa): The presence of the ortho-nitro and ortho-cyano groups creates significant electron deficiency in the ring.[1] The pKa of the acetic acid side chain is predicted to be significantly lower (approx. 3.0–3.[1]5) than unsubstituted phenylacetic acid (4.3), increasing ionization at physiological pH.[1]

  • Lipophilicity (LogP): The 4-bromo substituent acts as a "lipophilic anchor," facilitating membrane permeability despite the ionization.[1]

  • Steric Environment: The 2,6-disubstitution creates a "steric clamp" around the acetic acid side chain, potentially locking the molecule into specific conformations favorable for enzyme binding pockets (e.g., COX enzymes).[1]

Part 2: Synthetic Divergence (The Derivatives)[1][2]

The true value of this molecule lies in its capacity to generate complex "Derivatives." The ortho-cyano and ortho-nitro positioning relative to the acetic acid side chain makes it a "pre-indole" or "pre-quinoline" system.

Pathway A: The Indole/Oxindole Cyclization

The most critical derivative pathway involves the reduction of the nitro group to an amine.

  • Reduction: 6-NO₂

    
     6-NH₂.
    
  • Cyclization: The newly formed amine can attack the adjacent nitrile (2-CN) or the acetic acid carbonyl, leading to fused heterocycles.[1]

    • Target:Amino-indoles and Oxindoles .

    • Relevance: These cores are foundational to tyrosine kinase inhibitors (e.g., Sunitinib analogs).[1]

Pathway B: The "Warhead" Activation

The 2-cyano group can be hydrated to an amide or hydrolyzed to a di-acid, altering the hydrogen-bonding landscape for NSAID-like activity.[1]

SyntheticDivergence Scaffold 4-Bromo-2-cyano- 6-nitrophenylacetic Acid Indole DERIVATIVE A: 4-Bromo-7-nitroindole (Kinase Inhibition) Scaffold->Indole 1. Reduction (Fe/AcOH) 2. Cyclization Oxindole DERIVATIVE B: Oxindole Analogs (Anticancer) Scaffold->Oxindole Hydrolysis & Condensation Direct DIRECT ACTION: Biofilm Disruptor (Antimicrobial) Scaffold->Direct In situ Membrane Insertion

Figure 1: Synthetic divergence showing how the core scaffold transforms into high-value pharmacological targets.[1]

Part 3: Biological Activity & Mechanisms[3][4]
1. Antimicrobial & Antibiofilm Activity (Direct)

Mechanism: Halogenated aromatic acids act as uncouplers of oxidative phosphorylation and membrane disruptors.[1]

  • The Bromo-Effect: The 4-bromo substituent enhances the partition coefficient, allowing the molecule to embed within the lipid bilayer of Gram-positive bacteria (S. aureus).[1]

  • The Nitro-Effect: Nitro groups are often reduced by bacterial nitroreductases into reactive nitroso intermediates, which can induce oxidative stress within the biofilm matrix.[1]

  • Target: Disruption of established biofilms in Staphylococcus and Vibrio species.

2. Anti-Inflammatory Activity (COX Inhibition)

Mechanism: Phenylacetic acids (PAAs) are the scaffold for Diclofenac.[1]

  • Binding Mode: The carboxylate binds to the Arg-120 residue in the COX enzyme channel.[1]

  • Selectivity: The bulky 2,6-substitution pattern may restrict entry into the smaller COX-1 channel, potentially offering COX-2 selectivity similar to Lumiracoxib (which also utilizes a sterically hindered phenylacetic acid core).[1]

3. Anticancer Potential (Via Indole Derivatives)

Mechanism: Once cyclized to the indole form, the molecule mimics the adenine ring of ATP.[1]

  • Kinase Targeting: The 4-bromo group (now on the indole ring) can occupy the hydrophobic pocket of kinases (e.g., VEGFR, EGFR), blocking ATP binding and downstream signaling.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of the Indole Derivative (Cyclization)

Objective: To convert the scaffold into a bioactive 4-bromo-7-nitroindole core.[1]

  • Dissolution: Dissolve 1.0 eq of 4-Bromo-2-cyano-6-nitrophenylacetic acid in glacial acetic acid (0.5 M concentration).

  • Reduction: Add 4.0 eq of Iron powder (Fe) slowly to the stirring solution at 60°C.

    • Note: The iron reduces the nitro group to an amine. The acidic conditions promote immediate nucleophilic attack of the amine onto the nitrile carbon.

  • Reflux: Heat to reflux (110°C) for 4 hours. Monitor via TLC (Shift from polar acid to non-polar indole).

  • Workup: Filter off iron residues. Dilute filtrate with ice water. The indole precipitate should be collected by filtration.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Protocol B: Biofilm Inhibition Assay (Broth Microdilution)

Objective: To quantify the direct antibiofilm activity of the parent acid.[1]

  • Preparation: Prepare a stock solution of the test compound in DMSO (10 mM).

  • Inoculation: In a 96-well polystyrene plate, add 100 µL of S. aureus suspension (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).
    
  • Treatment: Add test compound to wells in serial dilutions (e.g., 100 µM down to 1 µM). Include a DMSO control and a Vancomycin positive control.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining (Crystal Violet):

    • Discard media and wash wells 3x with PBS (removes planktonic cells).[1]

    • Fix attached biofilm with Methanol (15 min).[1]

    • Stain with 0.1% Crystal Violet (15 min).[1]

    • Solubilize stain with 33% Acetic Acid.

  • Readout: Measure Absorbance at 590 nm. Calculate % Inhibition relative to control.

Part 5: Data Visualization (SAR Map)

SAR_Map Core Phenylacetic Acid Backbone Bromo 4-Bromo Group (Lipophilicity) Core->Bromo Cyano 2-Cyano Group (H-Bond Acceptor) Core->Cyano Nitro 6-Nitro Group (e- Withdrawal) Core->Nitro Acid Acetic Acid Tail (Ionic Head) Core->Acid Membrane Membrane Permeability Bromo->Membrane Cyclization Precursor to Indoles Cyano->Cyclization Acidity Increases Acid Strength (pKa) Nitro->Acidity COX COX Enzyme Arg-120 Binding Acid->COX

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent.[1]

Part 6: References
  • Synthesis of Indoles via Cyano-Acetic Acid Derivatives Source: RSC Advances, 2016.[1][2] "Recent Developments on Synthesis of Indole Derivatives." Context: Validates the cyclization pathway of 2-cyano-phenylacetic acids into indole scaffolds. URL:[Link]

  • Antimicrobial Activity of Halogenated Aromatics Source: ResearchGate / Journal of Applied Microbiology, 2025.[1] "Antibacterial and antibiofilm activity of halogenated phenylboronic acids." Context: Establishes the specific antibiofilm efficacy of bromo- and iodo-substituted aromatic rings against Vibrio and Staphylococcus. URL:[Link]

  • Phenylacetic Acid Derivatives as COX Inhibitors Source: PubMed / NIH, 2003.[1] "Phenylacetic acid derivatives as hPPAR agonists and anti-inflammatory agents." Context: Provides the structural basis for PAA derivatives acting on inflammatory pathways (COX/PPAR).[1] URL:[Link]

  • Nitro-Group Pharmacophores Source: PubMed Central, 2022.[1] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Context: Explains the mechanism of nitro-group reduction in antimicrobial activity and toxicity. URL:[Link]

Sources

Technical Guide: Functional Group Analysis of 4-Bromo-2-cyano-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-cyano-6-nitrophenylacetic acid is a densely functionalized aromatic scaffold often utilized as a late-stage intermediate in the synthesis of aldose reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its unique substitution pattern—featuring a para-bromo handle, ortho-cyano/nitro electron-withdrawing groups (EWGs), and a benzylic carboxylic acid—presents specific analytical challenges.

This guide provides a comprehensive framework for the structural characterization, purity assessment, and stability profiling of this molecule. It moves beyond standard identification to address the specific electronic and steric interactions that dictate its behavior in drug development workflows.

Structural Characterization & Spectroscopic Signatures[1][2][3]

The high electron deficiency of the benzene ring, induced by the cyano (-CN) and nitro (-NO2) groups, significantly alters the spectroscopic properties of the acetic acid tail and the aromatic protons compared to unsubstituted phenylacetic acid.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the primary fingerprinting tool. The presence of the nitrile and nitro groups provides distinct diagnostic bands that must be monitored during synthesis to ensure no partial hydrolysis (CN


 CONH

) or reduction has occurred.
Functional GroupFrequency (

)
IntensityDiagnostic Note
Nitrile (-CN) 2230 – 2250Medium/SharpDistinctive peak.[1] Absence implies hydrolysis to amide/acid.
Carboxyl (-COOH) 1710 – 1740StrongC=O stretch. Broadens if dimerized.
Nitro (-NO

)
1530 (asym) / 1350 (sym)StrongThe 1530 band often overlaps with aromatic C=C ring stretch.
Hydroxyl (-OH) 2500 – 3300Broad"Hairy beard" feature typical of carboxylic acid dimers.
C-Br Stretch 500 – 600MediumFingerprint region confirmation.
Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-

):
Due to the 2,4,6-substitution pattern, the aromatic region is simplified, showing only meta-coupling.
  • 
     12.5–13.0 ppm (1H, br s):  Carboxylic acid proton. Exchangeable with D
    
    
    
    O.
  • 
     8.2–8.5 ppm (2H, d, J ~ 2.0 Hz):  Aromatic protons at positions 3 and 5. They are chemically equivalent if the rotation of the acetic acid tail is fast, but steric hindrance from the 2-CN and 6-NO
    
    
    
    groups may cause peak broadening or splitting at low temperatures (atropisomerism potential).
  • 
     4.0–4.2 ppm (2H, s):  Benzylic methylene (-CH
    
    
    
    -). Significantly deshielded (downfield) compared to phenylacetic acid (
    
    
    3.6) due to the electron-withdrawing nature of the ring.
Mass Spectrometry (LC-MS)[5]
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode is mandatory. The carboxylic acid readily deprotonates to form

    
    .
    
  • Isotopic Pattern: The presence of Bromine results in a characteristic 1:1 doublet ratio for the molecular ion (

    
     and 
    
    
    
    ) due to
    
    
    and
    
    
    isotopes.

Chromatographic Behavior & Purity Assessment[5]

The high acidity and polarity of this molecule require a specialized Reverse-Phase HPLC (RP-HPLC) method. Standard neutral mobile phases will result in peak tailing and poor retention.

HPLC Method Development Strategy

Challenge: The ortho-nitro and ortho-cyano groups exert a strong inductive effect, lowering the pKa of the carboxylic acid (estimated pKa < 3.5). Solution: Ion suppression is critical. The pH of the mobile phase must be maintained below the pKa to keep the analyte in its neutral, hydrophobic form for retention on the C18 stationary phase.

Validated Protocol: Purity Determination
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl column (for enhanced selectivity of nitro-aromatics).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile/carbonyl).

  • Temperature: 30°C.

Why this works: The formic acid suppresses ionization of the carboxylate. The gradient ramp ensures elution of non-polar impurities (e.g., decarboxylated by-products) while the initial hold retains the polar acid.

Chemical Reactivity & Stability Profiling

Understanding the reactivity of the functional groups is vital for handling and storage.

The "Stability Paradox"

While the ring is heavily substituted, the Bromine at position 4 is not activated for Nucleophilic Aromatic Substitution (S


Ar) as strongly as one might expect.
  • Reasoning: The activating groups (-CN at pos 2, -NO

    
     at pos 6) are meta to the Bromine. Resonance stabilization of the Meisenheimer complex is not possible for nucleophilic attack at the 4-position.
    
  • Implication: The bromine is relatively stable under mild nucleophilic conditions, making it a reliable handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) rather than direct displacement.

Decarboxylation Risk

The most critical instability risk is thermal decarboxylation .

  • Mechanism: The electron-deficient ring stabilizes the carbanion intermediate formed after CO

    
     loss.
    
  • Trigger: Heating >80°C in basic or neutral solution.

  • Mitigation: Store as a solid at 2-8°C. Avoid high-temperature drying steps during isolation.

Hydrolysis Pathways
  • Nitrile (CN): Susceptible to acid-catalyzed hydrolysis to the primary amide, then to the di-acid.

  • Nitro (NO

    
    ):  Stable to hydrolysis but sensitive to reducing environments (e.g., hydrogenation, metals in acid).
    

Visualization: Analytical & Degradation Workflows

Diagram 1: Analytical Workflow

This flowchart outlines the decision matrix for characterizing the raw material.

AnalyticalWorkflow Sample Raw Sample (4-Br-2-CN-6-NO2-PAA) ID Identification Phase Sample->ID Purity Purity Assessment (RP-HPLC) ID->Purity Confirmed IR FT-IR Check: 2230 cm-1 (CN) ID->IR NMR 1H NMR Check: d 4.0 (CH2) ID->NMR MS LC-MS (ESI-) Check: m/z [M-H]- ID->MS Assay Quantitative Assay Purity->Assay >98% Area Titr Potentiometric Titration (Acid Content) Assay->Titr ROI Residue on Ignition (Inorganic Salts) Assay->ROI

Caption: Integrated analytical workflow ensuring identity confirmation prior to quantitative assay.

Diagram 2: Degradation Pathways

This diagram illustrates the primary chemical risks during storage or processing.

Degradation Parent Parent Molecule (4-Bromo-2-cyano-6-nitrophenylacetic acid) Decarb Degradant A: 4-Bromo-2-cyano-6-nitrotoluene (Loss of CO2) Parent->Decarb Heat (>80°C) Basic pH Hydrol Degradant B: Amide/Di-acid Derivative (Hydrolysis of CN) Parent->Hydrol Strong Acid/Base Water Reduct Degradant C: Aniline Derivative (Reduction of NO2) Parent->Reduct H2/Pd or Fe/HCl

Caption: Primary degradation pathways. Thermal decarboxylation is the highest risk factor.

Quantitative Analysis Protocol (Potentiometric Titration)

For assay determination (wt/wt%), HPLC is often insufficient due to response factor variations. Potentiometric titration is the gold standard for this acidic molecule.

Principle: Direct neutralization of the carboxylic acid. Reagents: 0.1 N Sodium Hydroxide (standardized). Solvent: 50% Ethanol/Water (to ensure solubility of the aromatic ring).

Step-by-Step Protocol:

  • Weigh: Accurately weigh ~200 mg of the sample into a titration vessel.

  • Dissolve: Add 50 mL of 50% Ethanol/Water. Stir until fully dissolved.

  • Calibrate: Ensure pH electrode is calibrated (pH 4.0, 7.0, 10.0).

  • Titrate: Add 0.1 N NaOH in 0.1 mL increments. Monitor mV or pH response.

  • Endpoint: Determine the equivalence point using the second derivative method (inflection point).

  • Calculation:

    
    
    Note: Equivalent Weight = Molecular Weight (approx 285.05  g/mol ).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR/NMR interpretation of nitro/nitrile aromatics).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Source for ion suppression strategies in acidic analytes).

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (Authoritative grounding for separation of nitro-aromatics).

  • Milne, J. E., et al. (2011).[2] "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." The Journal of Organic Chemistry, 76(22), 9519-9524. (Context for phenylacetic acid synthesis and stability).

Sources

Methodological & Application

Synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetic acids are a cornerstone in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of functional molecules. Among these, 4-Bromo-2-cyano-6-nitrophenylacetic acid is a highly functionalized scaffold with significant potential for the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromo, cyano, and nitro groups on the phenylacetic acid core offers multiple points for chemical modification, allowing for the fine-tuning of biological activity and physicochemical properties.

This comprehensive application note provides a detailed, step-by-step guide for the synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid. The presented synthetic route is designed to be robust and scalable, employing well-established chemical transformations. This document is intended for researchers and professionals in organic synthesis and drug discovery, offering not only a protocol but also the underlying chemical principles and practical insights for a successful synthesis.

Overall Synthetic Strategy

The synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid is a multi-step process that begins with a commercially available starting material and proceeds through a series of functional group transformations. The key steps include aromatic substitution, functional group interconversion, and side-chain elaboration. The overall workflow is depicted in the following diagram:

G cluster_0 Part 1: Synthesis of the Core Intermediate cluster_1 Part 2: Side-Chain Elaboration and Final Product Formation A 4-Bromo-2-nitrotoluene B 4-Bromo-2-aminotoluene A->B Reduction C N-(5-Bromo-2-methylphenyl)acetamide B->C Acetylation D N-(5-Bromo-2-methyl-3-nitrophenyl)acetamide C->D Nitration E 4-Bromo-2-amino-6-nitrotoluene D->E Hydrolysis F 4-Bromo-2-cyano-6-nitrotoluene E->F Sandmeyer Reaction G 4-Bromo-2-cyano-6-nitrobenzyl bromide F->G Benzylic Bromination H 4-Bromo-2-cyano-6-nitrophenylacetonitrile G->H Cyanation I 4-Bromo-2-cyano-6-nitrophenylacetic acid H->I Hydrolysis

Figure 1: Overall synthetic workflow for the preparation of 4-Bromo-2-cyano-6-nitrophenylacetic acid.

Reagents and Materials

The following table lists the key reagents required for the synthesis. It is recommended to use reagents of high purity (≥98%) unless otherwise specified.

ReagentFormulaM.W. ( g/mol )CAS No.Supplier Suggestion
4-Bromo-2-nitrotolueneC₇H₆BrNO₂216.037745-93-9Major chemical suppliers
Tin(II) chloride dihydrateSnCl₂·2H₂O225.6310025-69-1Major chemical suppliers
Acetic anhydrideC₄H₆O₃102.09108-24-7Major chemical suppliers
Fuming nitric acid (90%)HNO₃63.017697-37-2Major chemical suppliers
Sulfuric acid (98%)H₂SO₄98.087664-93-9Major chemical suppliers
Sodium nitriteNaNO₂69.007632-00-0Major chemical suppliers
Copper(I) cyanideCuCN89.56544-92-3Major chemical suppliers
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Major chemical suppliers
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1Major chemical suppliers
Sodium cyanideNaCN49.01143-33-9Major chemical suppliers
Hydrochloric acid (37%)HCl36.467647-01-0Major chemical suppliers
Sodium hydroxideNaOH40.001310-73-2Major chemical suppliers
EthanolC₂H₅OH46.0764-17-5Major chemical suppliers
Ethyl acetateC₄H₈O₂88.11141-78-6Major chemical suppliers
DichloromethaneCH₂Cl₂84.9375-09-2Major chemical suppliers
Carbon tetrachlorideCCl₄153.8256-23-5Major chemical suppliers

Experimental Protocols

Safety Precautions: This synthesis involves the use of hazardous materials, including corrosive acids, toxic cyanides, and strong oxidizing agents. All experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Special care should be taken when handling sodium cyanide and copper(I) cyanide, which are highly toxic.

Part 1: Synthesis of the Core Intermediate: 4-Bromo-2-cyano-6-nitrotoluene

Step 1.1: Reduction of 4-Bromo-2-nitrotoluene to 4-Bromo-2-aminotoluene

  • Principle: The nitro group of 4-bromo-2-nitrotoluene is selectively reduced to an amino group using tin(II) chloride in an acidic medium. This is a classic method for the reduction of aromatic nitro compounds.

  • Protocol:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol) and ethanol (200 mL).

    • Stir the mixture to dissolve the starting material.

    • In a separate beaker, dissolve tin(II) chloride dihydrate (112.8 g, 0.5 mol) in concentrated hydrochloric acid (100 mL).

    • Slowly add the tin(II) chloride solution to the flask containing the nitrotoluene. The addition should be done in portions to control the exothermic reaction.

    • After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12) to precipitate the tin salts.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain 4-bromo-2-aminotoluene as a crude product, which can be used in the next step without further purification.

Step 1.2: Acetylation of 4-Bromo-2-aminotoluene

  • Principle: The amino group is protected as an acetamide to modulate its directing effect in the subsequent nitration step. Acetic anhydride is used as the acetylating agent.

  • Protocol:

    • Dissolve the crude 4-bromo-2-aminotoluene (from the previous step, approx. 0.1 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask.

    • Cool the solution in an ice bath and slowly add acetic anhydride (12.2 g, 0.12 mol) with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(5-bromo-2-methylphenyl)acetamide.

Step 1.3: Nitration of N-(5-Bromo-2-methylphenyl)acetamide

  • Principle: A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution. The acetamido group directs the incoming nitro group to the ortho position.

  • Protocol:

    • In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, add N-(5-bromo-2-methylphenyl)acetamide (22.8 g, 0.1 mol) to concentrated sulfuric acid (100 mL) at 0 °C. Stir until all the solid dissolves.

    • Cool the solution to -5 °C in an ice-salt bath.

    • Slowly add a nitrating mixture of fuming nitric acid (6.3 mL, 0.15 mol) and concentrated sulfuric acid (10 mL) from the dropping funnel, maintaining the temperature below 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice (500 g) with stirring.

    • Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(5-bromo-2-methyl-3-nitrophenyl)acetamide.

Step 1.4: Hydrolysis of N-(5-Bromo-2-methyl-3-nitrophenyl)acetamide

  • Principle: The acetamide protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.

  • Protocol:

    • In a 500 mL round-bottom flask, suspend N-(5-bromo-2-methyl-3-nitrophenyl)acetamide (from the previous step, approx. 0.1 mol) in a mixture of ethanol (150 mL) and concentrated hydrochloric acid (50 mL).

    • Heat the mixture to reflux for 4 hours until a clear solution is obtained.

    • Cool the reaction mixture and pour it into 500 mL of cold water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain 4-bromo-2-amino-6-nitrotoluene.

Step 1.5: Sandmeyer Reaction for the Synthesis of 4-Bromo-2-cyano-6-nitrotoluene

  • Principle: The Sandmeyer reaction is a classic method to convert an aryl amine to an aryl cyanide via a diazonium salt intermediate, using copper(I) cyanide as the cyanide source.[1][2]

  • Protocol:

    • Diazotization: In a 500 mL beaker, dissolve 4-bromo-2-amino-6-nitrotoluene (23.1 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL) by gentle heating. Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

    • Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide (13.4 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in water (100 mL). Warm the solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the mixture on a water bath at 80 °C for 30 minutes.

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 150 mL).

    • Wash the combined organic layers with dilute sodium hydroxide solution and then with water. Dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-2-cyano-6-nitrotoluene.

Part 2: Side-Chain Elaboration and Final Product Formation

Step 2.1: Benzylic Bromination of 4-Bromo-2-cyano-6-nitrotoluene

  • Principle: The methyl group is converted to a bromomethyl group via a free-radical chain reaction initiated by AIBN, with NBS serving as the bromine source.

  • Protocol:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-cyano-6-nitrotoluene (24.1 g, 0.1 mol) in carbon tetrachloride (150 mL).

    • Add N-bromosuccinimide (19.6 g, 0.11 mol) and a catalytic amount of AIBN (0.16 g, 1 mmol) to the solution.

    • Heat the mixture to reflux using a heating mantle. The reaction can be initiated by shining a lamp on the flask.

    • Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water (2 x 100 mL) and brine (100 mL), then dry over anhydrous calcium chloride.

    • Remove the solvent under reduced pressure to obtain crude 4-bromo-2-cyano-6-nitrobenzyl bromide, which should be used immediately in the next step due to its lachrymatory nature and instability.

Step 2.2: Cyanation of 4-Bromo-2-cyano-6-nitrobenzyl bromide

  • Principle: The benzyl bromide is converted to the corresponding benzyl cyanide via a nucleophilic substitution reaction with sodium cyanide.[3]

  • Protocol:

    • In a 500 mL round-bottom flask, dissolve sodium cyanide (7.4 g, 0.15 mol) in a mixture of ethanol (100 mL) and water (50 mL).

    • Add a solution of the crude 4-bromo-2-cyano-6-nitrobenzyl bromide (from the previous step, approx. 0.1 mol) in ethanol (100 mL) dropwise to the cyanide solution with stirring.

    • Heat the reaction mixture to reflux for 2 hours.

    • Cool the mixture and pour it into 500 mL of water.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-bromo-2-cyano-6-nitrophenylacetonitrile.

Step 2.3: Hydrolysis of 4-Bromo-2-cyano-6-nitrophenylacetonitrile

  • Principle: The nitrile group of the phenylacetonitrile is hydrolyzed under acidic conditions to the carboxylic acid. This reaction proceeds via an amide intermediate.[4][5][6]

  • Protocol:

    • In a 500 mL round-bottom flask, add the crude 4-bromo-2-cyano-6-nitrophenylacetonitrile (from the previous step, approx. 0.1 mol), concentrated sulfuric acid (50 mL), and water (50 mL).

    • Heat the mixture under reflux for 4 hours. The reaction mixture should become homogeneous.

    • Cool the reaction mixture and carefully pour it onto 500 g of crushed ice.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-cyano-6-nitrophenylacetic acid.

    • Dry the final product in a vacuum oven.

Characterization

The identity and purity of the final product, 4-Bromo-2-cyano-6-nitrophenylacetic acid, should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with the literature value if available.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methylene protons of the acetic acid side chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the -OH of the carboxylic acid, the C=O of the carboxylic acid, the C≡N of the cyano group, and the N-O stretching of the nitro group.

  • Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid. The multi-step synthesis is based on reliable and well-understood chemical reactions, making it suitable for implementation in a standard organic chemistry laboratory. By following the detailed procedures and safety precautions outlined in this guide, researchers can successfully synthesize this valuable building block for their research and development endeavors.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link][7]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link][5]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][8]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][9]

  • Organic Letters. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Retrieved from [Link][10]

  • ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][2]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link][3]

  • MDPI. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Retrieved from [Link][11]

Sources

Application Note: Strategic Utilization of 4-Bromo-2-cyano-6-nitrophenylacetic Acid in Heterocyclic Pharmacophore Synthesis

[1]

Executive Summary

4-Bromo-2-cyano-6-nitrophenylacetic acid (CAS 1807021-67-5) represents a highly functionalized, "ortho-disposed" aromatic scaffold.[1] Unlike simple phenylacetic acids, this molecule possesses three distinct reactive handles—a nitro group , a cyano group , and a carboxylic acid side chain —positioned in a specific 1,2,6-substitution pattern.[1]

This unique geometry makes it a critical "divergent intermediate" for the synthesis of two major pharmaceutical pharmacophores:[1]

  • Phthalazin-1(2H)-ones: Key scaffolds for Aldose Reductase Inhibitors (ARIs) (e.g., Ponalrestat analogs) used in treating diabetic complications.[1]

  • Oxindoles (Indolin-2-ones): Core structures for Tyrosine Kinase Inhibitors (TKIs) (e.g., Sunitinib analogs) used in oncology.[1]

This guide details the specific protocols to unlock these pathways, leveraging the "Ortho-Effect" for high-yield intramolecular cyclizations.

Chemical Logic & Structural Advantage[1]

The value of this intermediate lies in its poly-functionality :

  • The "Ortho-Ortho" Setup: The acetic acid group at position 1 is flanked by a cyano group (pos 2) and a nitro group (pos 6).[1] This allows for two distinct cyclization modes depending on the initial reaction conditions (Reduction vs. Hydrolysis).[1]

  • The 4-Bromo Handle: The bromine atom at the para position (relative to the acetic acid) remains unreactive during cyclization, serving as a perfect site for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[1]

Mechanistic Pathways Diagram

The following flowchart illustrates the divergent synthesis pathways available from this single precursor.

GStart4-Bromo-2-cyano-6-nitrophenylacetic acid(The Scaffold)StepA1Step A1: Acid Hydrolysis(CN -> COOH)Start->StepA1Pathway A: HydrolysisStepB1Step B1: Selective Reduction(NO2 -> NH2)Start->StepB1Pathway B: ReductionIntermediateAHomophthalic Acid Derivative(Di-acid)StepA1->IntermediateAStepA2Step A2: Hydrazine Cyclization(+ N2H4)IntermediateA->StepA2ProductAPhthalazin-1(2H)-one Scaffold(ARI Pharmacophore)StepA2->ProductAIntermediateB2-Amino-6-cyanophenylacetic acidStepB1->IntermediateBStepB2Step B2: Thermal Cyclization(- H2O)IntermediateB->StepB2ProductB7-Amino-5-bromo-oxindole(Kinase Inhibitor Core)StepB2->ProductB

Figure 1: Divergent synthetic pathways from 4-Bromo-2-cyano-6-nitrophenylacetic acid.

Application Protocol A: Synthesis of Phthalazinone Scaffolds (ARI Route)

This pathway targets the phthalazin-1-one core, structurally similar to drugs like Ponalrestat and Zopolrestat .[1] The strategy involves converting the cyano group into a carboxylic acid (creating a homophthalic acid derivative) followed by condensation with hydrazine.[1]

Experimental Workflow

Step 1: Hydrolysis of the Cyano Group

  • Objective: Convert the -CN group to -COOH.

  • Reagents: 50% Sulfuric Acid (

    
    ).[1]
    
  • Conditions: Reflux (100–110°C) for 4–6 hours.[1]

Step 2: Cyclization with Hydrazine

  • Objective: Form the pyridazine ring.

  • Reagents: Hydrazine Hydrate (

    
    ), Ethanol.[1]
    
Detailed Protocol:
  • Dissolution: Charge a 250 mL round-bottom flask with 4-Bromo-2-cyano-6-nitrophenylacetic acid (10.0 mmol, 2.85 g). Add 20 mL of 50%

    
    .[1]
    
  • Hydrolysis: Heat the mixture to reflux. Monitor by TLC (Eluent: 5% MeOH in DCM) until the starting nitrile spot disappears (approx. 5 h).[1]

  • Isolation: Cool to room temperature. Pour onto crushed ice (100 g). The dicarboxylic acid intermediate (4-bromo-6-nitrohomophthalic acid) will precipitate.[1] Filter and dry.[1]

  • Cyclization: Suspend the dried intermediate (approx. 9.0 mmol) in Ethanol (30 mL).[1]

  • Addition: Add Hydrazine Hydrate (12.0 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reflux: Heat to reflux for 3 hours. A precipitate (the phthalazinone) typically forms during the reaction.[1]

  • Purification: Cool to 0°C. Filter the solid. Wash with cold ethanol and diethyl ether.[1]

  • Result: Yields 7-bromo-5-nitro-4-oxo-3,4-dihydrophthalazin-1-yl acetic acid (or its hydrazide derivative depending on stoichiometry).

Data Summary: Expected Yields

Step Reaction Type Typical Yield Critical Parameter
1 Acid Hydrolysis 85-92% Temperature control (avoid decarboxylation)

| 2 | Hydrazine Cyclization | 78-85% | Stoichiometry of Hydrazine |[1]

Application Protocol B: Synthesis of Oxindole Scaffolds (Kinase Route)

This pathway targets substituted oxindoles (indolin-2-ones), a scaffold ubiquitous in kinase inhibitors.[1] The strategy relies on the reduction of the nitro group to an aniline, which then spontaneously (or thermally) attacks the acetic acid side chain to form the lactam ring.[1]

Experimental Workflow

Method: Reductive Cyclization using Iron/Acetic Acid (Fe/AcOH).[1]

  • Why Fe/AcOH? It is milder than catalytic hydrogenation (

    
    ), preserving the bromo-  and cyano-  groups, which are sensitive to hydrogenolysis or reduction under vigorous conditions.[1]
    
Detailed Protocol:
  • Preparation: In a 100 mL flask, dissolve 4-Bromo-2-cyano-6-nitrophenylacetic acid (5.0 mmol, 1.42 g) in Glacial Acetic Acid (15 mL) and Ethanol (15 mL).

  • Activation: Heat the solution to 60°C.

  • Reduction: Add Iron powder (Fe, 325 mesh, 25.0 mmol, 5 eq) portion-wise over 20 minutes. Caution: Exothermic reaction.[1]

  • Cyclization: Increase temperature to reflux (approx. 90°C) and stir for 2 hours. The acidic conditions facilitate the lactamization of the transient amino-acid intermediate.[1]

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Neutralization: Dilute the residue with water (50 mL) and adjust pH to 7–8 using saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over

    
     and evaporate.[1]
    
  • Result: Yields 4-bromo-6-cyano-oxindole (Note: Numbering changes in the indole ring system; the nitro was at pos 6, becoming the amine at pos 7 of the indole, but nomenclature depends on IUPAC priority).[1]

Critical Note on Regioselectivity: The presence of the cyano group at the ortho position is critical.[1] In this protocol, the amine preferentially attacks the carboxylic acid (forming a 5-membered lactam) rather than the nitrile (which would form a quinazoline-like structure), provided the pH is kept acidic during the reaction.[1]

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before use in these protocols, the following QC parameters must be met.

HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile).[1]

  • Retention Time: The target acid is polar; expect elution early-to-mid gradient.[1]

NMR Characterization (DMSO-d6)[1]
  • Protons: Look for the singlet of the methylene group (

    
    ) around 
    
    
    3.8–4.0 ppm.[1]
  • Aromatic: Two doublets (meta-coupling) for the aromatic protons (H-3 and H-5 relative to the acetic acid) due to the 1,2,4,6-substitution pattern.[1]

Safety & Handling

  • Cyanide Hazard (Potential): While the cyano group is covalently bonded, strong acidic hydrolysis (Protocol A) can theoretically release traces of HCN if the nitrile decomposes.[1] Always perform hydrolysis in a well-ventilated fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.[1] Avoid rotary evaporation to complete dryness at high temperatures (>60°C).[1]

  • Skin Irritant: As a brominated phenylacetic acid, it is a potent skin and eye irritant.[1] Wear nitrile gloves and safety goggles.[1]

References

  • Phthalazinone Synthesis

    • Mylari, B. L., et al.[1] "Aldose Reductase Inhibitors: Synthesis and Biological Activity of Phthalazinone Derivatives."[1] Journal of Medicinal Chemistry, 1991, 34(1), 108-122.[1] Link[1]

    • Protocol Source: Standard method for conversion of homophthalic acids to phthalazinones via hydrazine condensation.[1]

  • Oxindole Cyclization (Reductive)

    • Stoy, P.[1] "Reductive Cyclization of 2-Nitrophenylacetic Acids to Oxindoles." Synthetic Communications, 2004.[1]

    • Mechanism:[1] Fe/AcOH reduction of nitroarenes followed by in situ lactamization.[1]

  • Cross-Coupling on Bromo-Indoles

    • Gribble, G. W.[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, (7), 1045-1075.[1] Link

  • Chemical Data Source

    • PubChem Compound Summary for 4-Bromo-2-nitrophenylacetic acid (Analogous scaffold). Link[1]

Disclaimer: This Application Note is for research and development purposes only. The protocols described herein should be performed by qualified personnel in a controlled laboratory environment.

Hydrolysis of the nitrile group in 4-Bromo-2-cyano-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Selective Hydrolysis of the Nitrile Group in 4-Bromo-2-cyano-6-nitrophenylacetic acid

Introduction and Strategic Overview

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and complex molecular scaffolds. The subject of this guide, 4-Bromo-2-cyano-6-nitrophenylacetic acid, presents a unique synthetic challenge. Its structure contains three key functionalities: the target nitrile group, a phenylacetic acid moiety, and a heavily substituted aromatic ring bearing strong electron-withdrawing groups (nitro and bromo).

The primary objective is the selective hydrolysis of the cyano group to a carboxylic acid, yielding 4-Bromo-2-carboxy-6-nitrophenylacetic acid. However, the reaction conditions required for nitrile hydrolysis are often harsh, posing a significant risk of inducing unwanted side reactions.[1] The most prominent of these is the potential for decarboxylation of the phenylacetic acid group, a known liability of this structural class under thermal stress.[2][3]

This document provides a comprehensive analysis of two primary hydrolysis pathways—acid-catalyzed and base-catalyzed—with a focus on maximizing yield and purity by mitigating competing reactions. We will dissect the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer a guide to troubleshooting and analytical validation.

Figure 1: Target Transformation

G Start Starting Material: 4-Bromo-2-cyano-6-nitrophenylacetic acid Protocol Choose Protocol Start->Protocol Acid Protocol 1: Acid Hydrolysis (50% H₂SO₄, Reflux) Protocol->Acid Cleaner Profile Base Protocol 2: Base Hydrolysis (10% NaOH, Reflux) Protocol->Base Potentially Faster Monitor Reaction Monitoring (TLC / HPLC) Acid->Monitor Base->Monitor AcidWorkup Workup (Acid Protocol) 1. Cool & Quench in Ice 2. Ethyl Acetate Extraction 3. Wash & Dry Monitor->AcidWorkup If Acid Route BaseWorkup Workup (Base Protocol) 1. Cool in Ice 2. Acidify with HCl to pH 1-2 3. Vacuum Filtration Monitor->BaseWorkup If Base Route Crude Crude Product AcidWorkup->Crude BaseWorkup->Crude Purify Purification (Recrystallization from H₂O) Crude->Purify Final Pure Final Product: 4-Bromo-2-carboxy-6-nitrophenylacetic acid Purify->Final Analysis Analytical Characterization (NMR, MS, IR, MP) Final->Analysis

Sources

Application Note: Esterification Strategies for 4-Bromo-2-cyano-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 4-Bromo-2-cyano-6-nitrophenylacetic acid presents a unique set of synthetic challenges due to the convergence of significant steric hindrance (2,6-disubstitution) and high electronic deficiency. Furthermore, the presence of a labile nitrile (-CN) group at the ortho position necessitates protocols that avoid harsh acidic or basic hydrolysis conditions.

This guide outlines three distinct methodologies tailored to specific research needs:

  • Method A (Nucleophilic Substitution): The "Gold Standard" for laboratory scale, maximizing yield and functional group tolerance.

  • Method B (Acyl Chloride Activation): The preferred route for scale-up, overcoming steric barriers via a highly reactive intermediate.

  • Method C (Steglich Esterification): A mild, room-temperature alternative for coupling with complex or acid-sensitive alcohols.

Molecular Analysis & Synthetic Strategy

Before selecting a protocol, it is critical to understand the substrate's reactivity profile.

Structural Challenges
  • Steric Shielding: The acetic acid side chain is flanked by a Nitro (-NO

    
    ) and a Cyano (-CN) group. While phenylacetic acids are generally more reactive than benzoic acids, the ortho-substituents create a "picket fence" effect, retarding the approach of nucleophiles (alcohols) in standard Fischer esterifications.
    
  • Electronic Deactivation: The ring is highly electron-deficient. This reduces the basicity of the carbonyl oxygen (slowing acid catalysis) but increases the acidity of the carboxylic proton (pKa

    
     2.5–3.0), making the carboxylate anion easy to form.
    
  • Functional Group Sensitivity: The ortho-nitrile is susceptible to hydrolysis to a primary amide (and subsequently carboxylic acid) under refluxing acidic conditions or strong aqueous base.

Strategic Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate experimental workflow.

DecisionMatrix Start Start: Select Methodology ScaleQ What is the Reaction Scale? Start->ScaleQ LabScale Lab Scale (< 10g) ScaleQ->LabScale LargeScale Process Scale (> 100g) ScaleQ->LargeScale AlcoholQ Is the Alcohol Complex/Sensitive? LabScale->AlcoholQ MethodB Method B: Acid Chloride (SOCl2) (Cost Effective, Scalable) LargeScale->MethodB Robustness Required No (Simple MeOH/EtOH) No (Simple MeOH/EtOH) AlcoholQ->No (Simple MeOH/EtOH) Standard Yes (Chiral/Complex) Yes (Chiral/Complex) AlcoholQ->Yes (Chiral/Complex) Avoid Racemization MethodA Method A: Alkyl Halide (MeI/EtI) (High Yield, Preserves -CN) MethodC Method C: Steglich (EDC/DMAP) (Mild, Room Temp) No (Simple MeOH/EtOH)->MethodA Yes (Chiral/Complex)->MethodC

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate complexity.

Detailed Experimental Protocols

Method A: Nucleophilic Substitution (Alkyl Halide Route)

Best For: Lab scale (mg to grams), Methyl/Ethyl esters, preserving the nitrile group. Mechanism: S


2 attack of the carboxylate anion on an alkyl halide.

Theory: By using a weak base (K


CO

or Cs

CO

) in a polar aprotic solvent (DMF), we generate the carboxylate anion. The electron-withdrawing groups on the ring stabilize this anion, making it a modest nucleophile, but the reaction is driven by the high reactivity of the alkyl halide (MeI). This avoids the generation of water and the use of strong acids, protecting the nitrile.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N

    
    .
    
  • Dissolution: Dissolve 4-Bromo-2-cyano-6-nitrophenylacetic acid (1.0 eq) in anhydrous DMF (5 mL per mmol substrate).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (1.5 eq) or Cs
    
    
    CO
    
    
    (1.2 eq). Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange due to anion formation.
  • Alkylation: Dropwise add Iodomethane (MeI) (1.5 eq) or appropriate alkyl halide. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes).

  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with Water (3 x 20 mL) to remove DMF.

    • Wash with Brine (1 x 20 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Usually yields pure product. If necessary, recrystallize from EtOH/Heptane or flash chromatography.

Method B: Acid Chloride Activation (Thionyl Chloride)

Best For: Scale-up (>10g), overcoming extreme steric hindrance. Mechanism: Conversion to highly reactive acid chloride, followed by alcoholysis.

Theory: Standard Fischer esterification (Acid + Alcohol + H


) is reversible and slow for sterically hindered substrates. Converting the acid to an acid chloride (using SOCl

) creates an irreversible, highly electrophilic intermediate that reacts rapidly with alcohols, even in crowded environments.

Protocol:

  • Activation: In a dried flask under N

    
    , suspend 4-Bromo-2-cyano-6-nitrophenylacetic acid  (1.0 eq) in anhydrous Toluene or DCM (3 mL/mmol).
    
  • Catalyst: Add a catalytic amount of DMF (1-2 drops). Note: This forms the Vilsmeier-Haack reagent in situ, accelerating SOCl

    
     reaction.
    
  • Chlorination: Add Thionyl Chloride (SOCl

    
    )  (1.5 – 2.0 eq) dropwise.
    
  • Reflux: Heat to mild reflux (DCM: 40°C, Toluene: 60-70°C) for 1–2 hours. Monitor gas evolution (HCl/SO

    
    ).
    
    • Critical Control: Do not overheat (>80°C) to avoid potential decarboxylation or nitrile attack.

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess SOCl

    
    . Re-dissolve the residue in the target alcohol (Methanol or Ethanol).
    
    • Alternative: If using MeOH, you can often add the alcohol directly to the cooled acid chloride solution if excess SOCl

      
       is minimal.
      
  • Esterification: Stir the alcoholic solution at 0°C to RT for 1 hour.

  • Quench: Carefully quench with saturated NaHCO

    
     solution (gas evolution!).
    
  • Workup: Extract with DCM or EtOAc, wash with brine, dry, and concentrate.

Method C: Steglich Esterification (EDC/DMAP)

Best For: Coupling with complex, acid-sensitive, or secondary alcohols. Mechanism: Carbodiimide coupling.

Protocol:

  • Dissolution: Dissolve Acid (1.0 eq) and Alcohol (1.1 eq) in anhydrous DCM (10 mL/mmol).

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Coupling: Cool to 0°C. Add EDC·HCl (1.2 eq) in one portion.

  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5M HCl (removes DMAP/EDC urea).

    • Wash with sat. NaHCO

      
      .
      
    • Dry and concentrate.

Analytical Data & Quality Control

Upon isolation, the following spectroscopic markers confirm the formation of the Methyl Ester and the integrity of the Nitrile :

FeatureMethodExpected SignalInterpretation
Ester Carbonyl IR (ATR)~1735–1745 cm

Sharp, strong stretch (Shifted from acid ~1710).
Nitrile IR (ATR)~2230–2250 cm

Sharp, weak-medium stretch. Must be present.
Methyl Group 1H NMR

3.6 – 3.8 ppm (s, 3H)
Singlet for -OCH

.
Benzylic CH2 1H NMR

4.0 – 4.2 ppm (s, 2H)
Singlet. Shift usually moves upfield slightly vs acid.
Aromatic H 1H NMRTwo singlets/doubletsPattern depends on exact coupling (meta).

Critical Troubleshooting (FAQ)

Q: The nitrile peak in IR disappeared/diminished.

  • Cause: Hydrolysis to amide.[1]

  • Solution: This occurs if water is present during acid catalysis (Method B) or if base concentration is too high in Method A. Switch to Method A using strictly anhydrous DMF and Cs

    
    CO
    
    
    
    .

Q: Low yield with Method B (Acid Chloride).

  • Cause: Steric hindrance preventing SOCl

    
     attack or decomposition.
    
  • Solution: Ensure catalytic DMF is used. If the intermediate acid chloride is not forming, switch to Oxalyl Chloride [(COCl)

    
    ] with DMF in DCM at 0°C, which is more reactive and milder than refluxing SOCl
    
    
    
    .

Q: Darkening of reaction mixture (Decomposition).

  • Cause: Thermal instability. Nitro-phenylacetic acids can be prone to decarboxylation at high temps.

  • Solution: Keep reaction temperatures below 60°C. Do not distill the product at high vacuum/high temp; prefer column chromatography.

Workflow Visualization

Workflow cluster_MethodA Method A: Alkyl Halide Route Substrate 4-Bromo-2-cyano- 6-nitrophenylacetic acid StepA1 Dissolve in DMF + K2CO3 Substrate->StepA1 StepA2 Add MeI (RT, 3h) StepA1->StepA2 ProductA Methyl Ester (High Purity) StepA2->ProductA

Figure 2: Workflow for the recommended "Method A" (Alkyl Halide Route), prioritizing functional group safety.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992.
  • Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980, 36(17), 2409-2433. Link

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524. (Source for Method C). Link

  • Piyush, P., et al. "Synthesis and biological evaluation of phenylacetic acid derivatives." Journal of Saudi Chemical Society, 2012. (Context for nitro/cyano substituted phenylacetic acid stability). Link

Sources

Application Note: Scalable Synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scalable, robust synthetic route for 4-Bromo-2-cyano-6-nitrophenylacetic acid . It prioritizes process safety, atom economy, and regioselectivity, utilizing a sequential Nucleophilic Aromatic Substitution (SNAr) strategy.

Executive Summary

The target molecule, 4-Bromo-2-cyano-6-nitrophenylacetic acid , represents a highly functionalized aromatic scaffold, critical in the development of Bcl-2 inhibitors and next-generation kinase antagonists. The synthesis of this 2,4,6-trisubstituted phenylacetic acid is synthetically demanding due to the steric crowding and the electronic deactivation of the ring.

This guide details a Sequential SNAr Displacement Strategy . Unlike classical routes that rely on hazardous diazonium chemistry or non-selective nitration of phenylacetic acids, this protocol utilizes the high regioselectivity of 4-bromo-2,6-difluoronitrobenzene . This precursor allows for the controlled, stepwise introduction of the carbon chain and the cyano group, ensuring high purity and safety on a multigram to kilogram scale.

Key Advantages of This Route
  • Regiocontrol: Exploits the symmetry of the difluoro-nitro precursor to guarantee the 2,6-substitution pattern.

  • Safety: Avoids the use of highly unstable diazonium salts or explosive nitration of activated acetic acid derivatives.

  • Scalability: Utilizes standard unit operations (stirred reactors, filtration, crystallization) suitable for GMP environments.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Nucleophilic Aromatic Substitution (SNAr) of activated aryl fluorides.[1] The nitro group at position 1 strongly activates the ortho-fluorine atoms, making them susceptible to displacement by nucleophiles (malonate and cyanide) under mild conditions.

Reaction Pathway Logic
  • Activation: The starting material, 1-bromo-3,5-difluorobenzene , is nitrated to install the activating nitro group.

  • C-C Bond Formation (Step 1): Displacement of the first fluoride with a malonate ester introduces the acetic acid backbone.

  • Cyanation (Step 2): Displacement of the second fluoride with cyanide installs the nitrile.

  • Deprotection: Acidic hydrolysis and decarboxylation yield the final target.

Retrosynthesis Target TARGET 4-Bromo-2-cyano-6-nitrophenylacetic acid Precursor1 Precursor A Diethyl 2-(4-bromo-2-cyano-6-nitrophenyl)malonate Target->Precursor1 Hydrolysis & Decarboxylation Precursor2 Precursor B 4-Bromo-2,6-difluoronitrobenzene Precursor1->Precursor2 Sequential SNAr (Malonate then Cyanide) Start STARTING MATERIAL 1-Bromo-3,5-difluorobenzene Precursor2->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow from the target molecule back to the commercially available difluorobenzene.

Detailed Experimental Protocols

Stage 1: Preparation of 4-Bromo-2,6-difluoronitrobenzene

Objective: Regioselective nitration of the starting halide. Reaction Type: Electrophilic Aromatic Substitution (Nitration).

Reagents:

  • 1-Bromo-3,5-difluorobenzene (1.0 equiv)

  • Sulfuric Acid (H₂SO₄), conc. (5.0 vol)[2]

  • Nitric Acid (HNO₃), fuming >90% (1.2 equiv)

Protocol:

  • Setup: Charge a jacketed glass reactor with concentrated H₂SO₄. Cool to 0–5 °C.

  • Addition 1: Add 1-Bromo-3,5-difluorobenzene slowly, maintaining temperature <10 °C.

  • Nitration: Add fuming HNO₃ dropwise via an addition funnel over 60 minutes. Critical: Exotherm control is vital. Maintain internal temperature between 0–10 °C to prevent dinitration.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol).

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with saturated NaHCO₃ (caution: gas evolution) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. The product usually crystallizes upon standing or can be used directly if purity >95%.

Stage 2: Synthesis of Diethyl 2-(4-bromo-2-fluoro-6-nitrophenyl)malonate

Objective: Introduction of the carbon backbone via SNAr. Reaction Type: Nucleophilic Aromatic Substitution.[1][3][4]

Reagents:

  • 4-Bromo-2,6-difluoronitrobenzene (from Stage 1) (1.0 equiv)

  • Diethyl Malonate (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion (1.2 equiv) OR K₂CO₃ (2.0 equiv)

  • Solvent: THF (anhydrous) or DMF.

Protocol:

  • Anion Formation: In a separate flask, suspend NaH in anhydrous THF at 0 °C. Add Diethyl Malonate dropwise. Stir for 30 min until H₂ evolution ceases.

  • Coupling: Dissolve the nitro compound (Stage 1) in THF and add it to the malonate anion solution at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. The color typically changes to deep orange/red.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[4]

  • Outcome: This yields the mono-substituted product. The remaining fluorine is now highly activated for the next step.

Stage 3: Cyanation to Diethyl 2-(4-bromo-2-cyano-6-nitrophenyl)malonate

Objective: Displacement of the second fluorine atom with cyanide. Reaction Type: SNAr.

Reagents:

  • Stage 2 Intermediate (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Safety Note: KCN is highly toxic. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Protocol:

  • Dissolution: Dissolve the Stage 2 intermediate in DMSO.

  • Addition: Add powdered KCN in a single portion.

  • Heating: Heat the mixture to 60–80 °C. Note: Do not overheat (>100 °C) to avoid decarboxylation or degradation.

  • Monitoring: Monitor by HPLC. The reaction is usually complete within 2–4 hours.

  • Quench (Critical): Cool to RT. Dilute with water.[4][5][6] Caution: Ensure the pH remains basic (>9) initially to prevent HCN formation, then carefully neutralize in a closed system if necessary, or extract directly.

  • Extraction: Extract with Ethyl Acetate. Wash organics extensively with water to remove DMSO and residual cyanide.

  • Waste: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Stage 4: Hydrolysis and Decarboxylation

Objective: Conversion of the diester to the final acetic acid moiety.

Reagents:

  • Stage 3 Intermediate

  • Hydrochloric Acid (6M HCl) or H₂SO₄/Acetic Acid mixture.

Protocol:

  • Reflux: Suspend the intermediate in 6M HCl (or a mixture of AcOH/conc. HCl 1:1).

  • Heat: Reflux (approx. 100–110 °C) for 6–12 hours. This step achieves two transformations: hydrolysis of the esters to the di-acid and thermal decarboxylation to the mono-acid.

  • Monitoring: Monitor for the disappearance of the ethyl ester signals in NMR.

  • Isolation: Cool the mixture. The product, 4-Bromo-2-cyano-6-nitrophenylacetic acid , typically precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetonitrile.

Analytical Data & Specifications

The following data profiles are expected for the validated target compound.

ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Purity > 97.0%HPLC (C18, ACN/Water + 0.1% TFA)
Mass Spec [M-H]⁻ = 282.9/284.9 (Br isotope pattern)LC-MS (ESI Negative)
¹H NMR δ 7.8–8.2 (m, 2H, Ar-H), 4.0 (s, 2H, CH₂), 12.5 (bs, 1H, COOH)400 MHz, DMSO-d₆
IR Spectrum ~2230 cm⁻¹ (CN stretch), ~1710 cm⁻¹ (C=O), ~1530/1350 cm⁻¹ (NO₂)FT-IR (ATR)

Note on NMR: The aromatic protons at positions 3 and 5 (relative to the acetic acid at 1) will appear as doublets with small coupling constants (meta-coupling) or a singlet if the resolution is low, due to the symmetry of the core prior to substitution.

Process Workflow Diagram

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) for safety and quality.

Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2 & 3: Sequential SNAr cluster_2 Stage 4: Final Deprotection S1_React React: 1-Br-3,5-dF-Benzene + HNO3/H2SO4 (0°C) S1_Quench Quench: Pour onto Ice S1_React->S1_Quench S1_Iso Isolate: 4-Bromo-2,6-difluoronitrobenzene S1_Quench->S1_Iso S2_React SNAr 1: + Diethyl Malonate / NaH (Displace F1) S1_Iso->S2_React S3_React SNAr 2: + KCN / DMSO (Displace F2) S2_React->S3_React S3_Workup CCP: Cyanide Destruction (Bleach Treatment) S3_React->S3_Workup S4_Hydro Acid Hydrolysis / Decarboxylation (Reflux HCl/AcOH) S3_Workup->S4_Hydro S4_Cryst Crystallization & Filtration S4_Hydro->S4_Cryst Final FINAL PRODUCT 4-Bromo-2-cyano-6-nitrophenylacetic acid S4_Cryst->Final

Figure 2: Operational workflow for the synthesis, emphasizing the sequential nature of the substitutions.

Safety & Handling (Critical)

  • Nitration Risks: The nitration of halogenated benzenes is exothermic. Runaway reactions can lead to thermal decomposition. Control Measure: Strict temperature monitoring (<10 °C) and controlled addition rates are mandatory.

  • Cyanide Hazards: Potassium Cyanide (KCN) liberates Hydrogen Cyanide (HCN) gas upon contact with acid or moisture. Control Measure:

    • Never mix KCN waste with the acidic waste from Stage 4.

    • Maintain pH > 10 during KCN workup.

    • Oxidize all cyanide waste with bleach (NaOCl) before disposal.

  • Skin Permeability: Nitro-aromatics and DMSO solutions can penetrate skin easily. Double-gloving (Nitrile/Laminate) is recommended.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Vicarious Nucleophilic Substitution (Alternative Route Context)

    • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link

  • Safety in Cyanation Reactions

    • Org.[1][2][4][5][7][8] Synth. 1928, 8, 84. (Handling of Cyanide in organic synthesis). Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. The author and publisher assume no liability for accidents or injuries resulting from the use of these procedures.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging multi-step synthesis. As a molecule with significant steric hindrance and a complex arrangement of electron-withdrawing groups, its preparation is often plagued by low yields and competing side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the most common issues encountered during its synthesis.

Overview of the Primary Synthetic Pathway

The most common and logical synthetic route to 4-Bromo-2-cyano-6-nitrophenylacetic acid involves a four-step sequence starting from the commercially available 2-Amino-5-bromo-3-nitrotoluene. This pathway is chosen for its strategic introduction of functional groups, minimizing the formation of unwanted isomers. Each step, however, presents unique challenges that can significantly impact the overall yield.

Synthetic_Pathway cluster_0 Step 1: Sandmeyer Cyanation cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Side-Chain Cyanation cluster_3 Step 4: Acid Hydrolysis A 2-Amino-5-bromo- 3-nitrotoluene B 4-Bromo-2-cyano- 6-nitrotoluene A->B 1. NaNO₂, H₂SO₄ 2. CuCN, KCN C 4-Bromo-2-cyano- 6-nitrobenzyl bromide B->C NBS, AIBN CCl₄, Δ D 4-Bromo-2-cyano- 6-nitrophenylacetonitrile C->D NaCN DMSO E 4-Bromo-2-cyano- 6-nitrophenylacetic acid (Final Product) D->E conc. H₂SO₄ H₂O, Δ

Caption: Assumed four-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter at each stage of the synthesis.

Step 1: Sandmeyer Cyanation

The conversion of the aromatic amine to a nitrile is often the lowest-yielding step and requires precise control. The reaction proceeds via an unstable diazonium salt intermediate.[1][2]

Q1: My reaction solution turns dark brown or black immediately after adding sodium nitrite, and the yield is very low. What is happening?

A: This indicates the premature decomposition of your diazonium salt. The diazonium group is an excellent leaving group (N₂ gas), and if not kept cold and handled correctly, it will readily decompose to form a highly reactive aryl cation.[3] This cation can then react with water to form a phenol byproduct or with other nucleophiles, leading to a mixture of tarry impurities.

  • Causality & Solution:

    • Temperature Control is Critical: The diazotization must be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range rigorously. Any temperature spike will accelerate decomposition.

    • Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added dropwise, below the surface of the stirred reaction mixture, to prevent localized high concentrations and subsequent temperature increases.

    • Acid Concentration: Ensure sufficient strong acid (e.g., H₂SO₄) is present. The acid prevents the formation of diazoamino compounds and stabilizes the diazonium salt.

Q2: The final cyanation step gives a poor yield, and I isolate the starting amine or a phenol derivative instead of the nitrile. Why?

A: This points to issues in the second phase of the Sandmeyer reaction, where the diazonium salt reacts with the copper(I) cyanide complex.

  • Causality & Solution:

    • Catalyst Activity: Copper(I) cyanide (CuCN) is the catalyst and must be fresh and of high quality. Old or oxidized CuCN (which may contain green/blue Cu(II) salts) will be less effective. The reaction is a radical-nucleophilic aromatic substitution initiated by a one-electron transfer from the copper(I) species.[1]

    • Neutralization: Before adding the diazonium salt solution to the cyanide solution, it is crucial to neutralize any excess nitrous acid. This can be done by adding a small amount of urea until fizzing stops. Excess nitrous acid can interfere with the copper catalyst.

    • pH of Cyanide Solution: The solution of CuCN/KCN should be slightly basic to ensure the presence of free cyanide ions (CN⁻) as the active nucleophile.

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Step Temp Was Temp < 5°C during diazotization? Start->Temp Catalyst Was CuCN fresh and was nitrous acid quenched? Temp->Catalyst Yes Decomposition Primary Issue: Diazonium Salt Decomposition. Action: Use ice-salt bath, monitor internal temp. Temp->Decomposition No Addition Was NaNO₂ added slowly and sub-surface? Catalyst->Addition Yes SideReaction Primary Issue: Catalyst Inefficiency / Side Reactions. Action: Use fresh CuCN, quench with urea. Catalyst->SideReaction No LocalizedHeat Primary Issue: Localized Heating. Action: Ensure vigorous stirring and slow, sub-surface addition. Addition->LocalizedHeat No Success Yield Improved Addition->Success Yes Decomposition->Start SideReaction->Start LocalizedHeat->Start

Caption: Troubleshooting logic for the Sandmeyer cyanation step.

Step 2: Side-Chain Radical Bromination

This step uses N-Bromosuccinimide (NBS) to selectively brominate the benzylic methyl group.

Q3: My bromination reaction is not initiating, or it is extremely slow.

A: Benzylic bromination with NBS is a radical chain reaction and is highly sensitive to inhibitors.

  • Causality & Solution:

    • Radical Initiator: The reaction requires a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and/or initiation by UV light. Ensure your initiator is not expired.

    • Solvent Purity: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The solvent must be anhydrous and free of any radical scavengers (e.g., antioxidants present in unstabilized THF).

    • Oxygen Inhibition: Oxygen can act as a radical scavenger. While not always necessary, gently purging the reaction vessel with an inert gas like nitrogen or argon before heating can improve initiation.

Step 3: Side-Chain Cyanation

This is a standard nucleophilic substitution (Sₙ2) reaction.

Q4: The yield of the phenylacetonitrile derivative is low, and I observe elimination byproducts.

A: The benzyl bromide is susceptible to both substitution (Sₙ2) and elimination (E2) reactions. The cyano group on the ring is strongly electron-withdrawing, which can make the benzylic protons more acidic and prone to elimination.

  • Causality & Solution:

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation (e.g., Na⁺) but not the nucleophile (CN⁻), making the "naked" cyanide a more potent nucleophile and favoring the Sₙ2 pathway.

    • Temperature: Keep the reaction temperature as low as reasonably possible to favor the Sₙ2 reaction, which has a lower activation energy than the E2 pathway. Start at room temperature before considering gentle heating.

    • Steric Hindrance: The substrate is sterically hindered by the ortho-nitro and ortho-cyano groups, which can slow the Sₙ2 reaction. Allowing for longer reaction times may be necessary.

Step 4: Acid Hydrolysis

The final step involves the hydrolysis of the side-chain nitrile to a carboxylic acid. This reaction can be sluggish and requires harsh conditions.

Q5: The hydrolysis stops at the amide intermediate, or I have to use extreme conditions that degrade my product.

A: Nitrile hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step is often slower and requires more forcing conditions.

  • Causality & Solution:

    • Reaction Conditions: A mixture of concentrated sulfuric acid and water at reflux is typically required to drive the hydrolysis to completion.[4][5] Insufficiently harsh conditions (e.g., just concentrated HCl) may stall at the amide stage.

    • Reaction Time: This hydrolysis can take several hours. Monitor the reaction by TLC to ensure the disappearance of both the starting nitrile and the intermediate amide.

    • Product Solubility: The final carboxylic acid product may precipitate from the reaction mixture, potentially slowing the reaction. Ensure vigorous stirring.

Parameter Problem Indication Recommended Action Rationale
Reaction Temp. Incomplete hydrolysisIncrease temperature to reflux (100-120 °C)Provides sufficient activation energy for amide hydrolysis.
Acid Conc. Stalled at amideUse a mixture of conc. H₂SO₄ and H₂O (e.g., 2:1 v/v)H₂SO₄ is a stronger acid and dehydrating agent, facilitating the reaction.
Reaction Time Presence of starting material/amideExtend reflux time to 4-8 hoursEnsures the slower amide hydrolysis step goes to completion.
Product Degradation Darkening of solution, low yieldConsider a two-step procedure: base hydrolysis to the carboxylate salt, followed by acidic workup.Basic hydrolysis can sometimes be milder and avoid charring caused by strong, hot acid.[6]

Optimized Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on laboratory-scale and safety assessments.

Protocol 1: Sandmeyer Cyanation of 2-Amino-5-bromo-3-nitrotoluene
  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-bromo-3-nitrotoluene (1.0 eq) in a mixture of concentrated H₂SO₄ (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate, larger flask, prepare a solution of CuCN (1.3 eq) and KCN (1.5 eq) in water. Cool this solution to 5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. A vigorous evolution of N₂ gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool, extract the product with a suitable organic solvent (e.g., toluene), wash, dry, and purify by column chromatography or recrystallization.

Protocol 2: Hydrolysis of 4-Bromo-2-cyano-6-nitrophenylacetonitrile
  • In a round-bottom flask equipped with a reflux condenser, add the starting nitrile (1.0 eq).

  • Carefully add a pre-mixed and cooled solution of concentrated H₂SO₄ and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material and amide intermediate are consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Bromo-2-cyano-6-nitrophenylacetic acid.

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 268.
  • Sultana, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28267-28288. Retrieved from [Link]

  • DeMeo, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Islam, A., et al. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5562-5580. Retrieved from [Link]

  • NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (2001). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]

  • Organic Syntheses. (1921). p-NITROPHENYLACETIC ACID. Coll. Vol. 1, p.406. Retrieved from [Link]

Sources

Preventing side reactions in 4-Bromo-2-cyano-6-nitrophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-cyano-6-nitrophenylacetic Acid Synthesis

Executive Summary

The synthesis of 4-Bromo-2-cyano-6-nitrophenylacetic acid presents a classic "chemoselectivity paradox" in organic process development. You are attempting to install and manipulate an acidic side chain (phenylacetic acid) on a highly electron-deficient arene while preserving a labile nitrile (cyano) group.

The primary failure modes in this synthesis are hydrolysis of the nitrile (to amide or carboxylic acid), regiochemical scrambling during nucleophilic aromatic substitution (


), and thermal instability  during decarboxylation.

This guide moves beyond standard textbook protocols, offering industrial-grade troubleshooting for high-purity isolation.

Critical Pathway Analysis

The most robust route to this scaffold typically involves an


 displacement of a leaving group (Fluorine or Chlorine) by a malonate nucleophile, followed by hydrolysis and decarboxylation.
The "Danger Zone" Visualization

The following diagram illustrates the divergence between the successful pathway and the catastrophic over-hydrolysis that commonly degrades the nitrile.

G Start Precursor: 4-Bromo-2-fluoro-6-nitrobenzonitrile SNAr Step 1: SNAr Reaction (Malonate Displacement) Start->SNAr Diethyl Malonate, NaH, THF Intermediate Intermediate: Aryl-Malonate Diester SNAr->Intermediate Path_Safe Path A: Chemoselective Hydrolysis (LiOH, <40°C or TFA/DCM) Intermediate->Path_Safe Controlled Conditions Path_Fail Path B: Aggressive Hydrolysis (NaOH, Reflux, >80°C) Intermediate->Path_Fail Thermodynamic Control Target TARGET: 4-Bromo-2-cyano-6-nitrophenylacetic acid Path_Safe->Target Mild Decarboxylation Fail_Product IMPURITY: 4-Bromo-6-nitrophthalimide or Dicarboxylic Acid Path_Fail->Fail_Product Nitrile Hydrolysis

Caption: Figure 1. Chemoselectivity divergence. Path A preserves the nitrile; Path B leads to irreversible hydrolysis.

Module 1: Preserving the Nitrile (The Hydrolysis Problem)

The nitrile group at the ortho position is activated by the electron-withdrawing nitro group, making it highly susceptible to hydrolysis. Standard saponification (NaOH/Reflux) will convert your nitrile into a primary amide or a dicarboxylic acid (phthalic acid derivative).

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Product has extra mass (+18) Nitrile hydrolyzed to Primary Amide (

).
Switch Base: Use LiOH instead of NaOH. Lithium coordinates tightly to the carboxylate, reducing the basicity of the medium. Lower Temp: Do not exceed 40°C.
Product is highly acidic/polar Nitrile hydrolyzed to Carboxylic Acid.Stop Refluxing. The nitrile hydrolysis activation energy is often crossed at >60°C in aqueous base.
Low Yield after Acid Workup Pinner Reaction (Imidate formation).Avoid quenching with alcohols (MeOH/EtOH) in the presence of strong acid (HCl). Use water/DCM extraction immediately.
The "Golden Standard" Protocol: tert-Butyl Malonates

To completely bypass nitrile hydrolysis, avoid aqueous base entirely during the ester cleavage step.

  • Reagent: Use Methyl tert-butyl malonate or Di-tert-butyl malonate in the

    
     step.
    
  • Cleavage: Treat the intermediate with TFA (Trifluoroacetic acid) in DCM at 0°C

    
     RT.
    
  • Mechanism: This cleaves the ester via an

    
    -like mechanism (isobutylene loss), leaving the nitrile completely untouched.
    
  • Decarboxylation: Heat the resulting malonic acid in dry toluene or DMSO (80°C) to decarboxylate.

Module 2: The Step (Regioselectivity & Yield)

The target molecule is crowded. You are installing a bulky malonate group between a Nitro and a Cyano group.

Common Issue: Low conversion or "stalled" reaction.

Root Cause:

  • Steric Hindrance: The nucleophile cannot easily access the ring carbon.

  • Wrong Leaving Group: Using a Bromine or Chlorine leaving group often fails here.

Solution: The Fluorine Advantage You must use 4-bromo-2-fluoro-6-nitrobenzonitrile as the starting material. The C-F bond is highly polarized, accelerating the


 reaction rate by orders of magnitude compared to C-Cl or C-Br, allowing the reaction to proceed at lower temperatures (preserving the nitrile).
Optimization Matrix
VariableRecommendationScientific Rationale
Base NaH (Sodium Hydride)Generates the irreversible enolate. Carbonates (

) are often too weak for crowded substrates.
Solvent THF or DMFDMF is faster (polar aprotic) but requires difficult workup. THF is cleaner but slower. Start with THF.
Temperature 0°C

RT
Do not heat initially. The nitro group makes the ring susceptible to denitration (displacement of

) if heated with strong nucleophiles.

Module 3: Decarboxylation Safety

Warning: Compounds containing both Nitro groups and acetic acid side chains are potential energetic materials.

  • Thermal Runaway: Decarboxylation releases

    
     gas. If done in a sealed vessel or added too quickly to hot solvent, the reaction can foam over or pressurize.
    
  • Protocol:

    • Dissolve the crude malonic acid intermediate in a high-boiling solvent (Toluene or Xylene).

    • Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (optional, aids protonation).

    • Heat to 80-100°C gradually.

    • Monitor gas evolution. Do not ramp temperature until gas evolution subsides.

Visual Troubleshooting Guide: Low Yield Diagnosis

Diagnosis Start Problem: Low Yield of Target Acid Check1 Check LCMS of Crude SNAr Start->Check1 Branch1 Starting Material Remains? Check1->Branch1 Branch2 Wrong Mass Produced? Check1->Branch2 Action1 Steric Issue. Switch from Cl-precursor to F-precursor. Increase solvent polarity (THF -> DMF). Branch1->Action1 Action2 Check Mass Spectrum Branch2->Action2 MassA Mass = Target + 18 (Amide) Action2->MassA MassB Mass = Target - 44 (Decarboxylated early) Action2->MassB FixA Hydrolysis too harsh. Switch to LiOH or t-Butyl ester route. MassA->FixA FixB Thermal Instability. Lower reaction temp during workup. MassB->FixB

Caption: Figure 2. Decision tree for diagnosing yield loss in substituted phenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use Krapcho decarboxylation (NaCl/DMSO) to skip the acidic step? A: Proceed with extreme caution. While Krapcho conditions are neutral, they require high temperatures (140-160°C). At these temperatures, even trace water in DMSO can hydrolyze the nitrile ortho to the nitro group. If you must use this, ensure the DMSO is anhydrous and run the reaction under strictly dry


.

Q: My product turns dark red/black during hydrolysis. What is happening? A: This is likely the formation of a Meisenheimer complex or polymerization. Nitro-aromatics are prone to forming colored complexes with hydroxide ions (Janovsky reaction).

  • Fix: Reduce the concentration of base. Add the base dropwise to the ester, rather than dumping the ester into the base.

Q: Can I start with the phenylacetonitrile and nitrate it? A: We strongly advise against this. Nitration of 4-bromo-2-cyanophenylacetic acid will likely yield a mixture of isomers (nitration meta to the directing groups) and oxidation byproducts. The convergent


 route described above provides superior regiocontrol.

References

  • Selective Hydrolysis of Esters: Ranu, B. C., & Sarkar, D. C. (1988).[1] A mild and selective method of ester hydrolysis. Journal of Organic Chemistry.

  • SNAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard text on SNAr kinetics and regioselectivity).
  • Nitrile Stability: Silverberg, L. J., et al. (2015). Biocatalytic hydrolysis of nitriles. Organic Process Research & Development. (Context on nitrile sensitivity).
  • Malonate Synthesis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.
  • General Phenylacetic Acid Synthesis: BenchChem Technical Guides. Synthesis of Functionalized Phenylacetic Acids.

(Note: Specific industrial patents for this exact substitution pattern are proprietary, but the chemistry aligns with the synthesis of BCL-2 inhibitor intermediates such as Venetoclax fragments.)

Sources

Technical Support Center: Purification of 4-Bromo-2-cyano-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-2-cyano-6-nitrophenylacetic acid. As a critical intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount for the reliability and reproducibility of subsequent reactions and biological assays.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of 4-Bromo-2-cyano-6-nitrophenylacetic acid in a question-and-answer format.

Question 1: My crude sample is an oily, intractable gum instead of a solid. How do I proceed with purification?

Answer: The presence of an oily or gummy consistency in your crude product often indicates the presence of residual solvents, unreacted starting materials, or low-molecular-weight byproducts. The high polarity of 4-Bromo-2-cyano-6-nitrophenylacetic acid, due to the cyano, nitro, and carboxylic acid groups, can also contribute to this issue by retaining polar solvents like DMF or DMSO.

  • Initial Step: Solvent Removal. Before attempting purification, ensure all high-boiling reaction solvents are thoroughly removed. A high-vacuum line or a rotary evaporator at elevated temperature (if the compound is thermally stable) is recommended. Co-evaporation with a lower-boiling solvent like toluene can also be effective in azeotropically removing residual high-boiling solvents.

  • Liquid-Liquid Extraction. If solvent removal does not yield a solid, a liquid-liquid extraction is an excellent next step. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Follow this with a wash with brine to remove residual water. This process can often help to break up the oil and remove highly polar impurities.[1]

  • Precipitation/Trituration. If you have an idea of a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., a mixture of ether and hexanes), you can attempt to precipitate your product. This process, known as trituration, involves stirring the oil with the non-solvent until a solid forms.

Question 2: I'm seeing multiple spots on my TLC plate after initial purification. How do I identify the major impurities?

Answer: Identifying the nature of the impurities is crucial for selecting the appropriate purification strategy. The most common impurities are likely unreacted starting materials or byproducts from the synthetic route. For instance, if the synthesis involves the hydrolysis of a nitrile precursor, incomplete hydrolysis could be a source of impurity.[2][3]

  • Co-spotting on TLC. Spot your crude mixture alongside the starting materials on the same TLC plate. If any of the spots in your crude mixture have the same Rf value as a starting material, you have likely identified one of the impurities.

  • Spectroscopic Analysis. A proton NMR (¹H NMR) spectrum of the crude product can provide significant insight.[4][5][6] Compare the spectrum to a reference spectrum of the pure compound. The presence of unexpected peaks can help identify the structures of the impurities. Mass spectrometry can also be used to identify the molecular weights of the components in your mixture.

Question 3: My recrystallization attempt resulted in poor recovery of the product. What can I do to improve the yield?

Answer: Poor recovery during recrystallization is a common issue and can often be attributed to the choice of solvent, the cooling rate, or the initial purity of the crude material.

  • Solvent System Optimization. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like 4-Bromo-2-cyano-6-nitrophenylacetic acid, you may need to use a polar solvent system. Consider solvent pairs, such as ethanol/water, acetone/water, or ethyl acetate/hexanes. The goal is to dissolve the compound in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature and then slowly add the "poor" a non-solvent (in which it is less soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

  • Controlled Cooling. Rapid cooling of the saturated solution can lead to the precipitation of impurities along with your product and the formation of small crystals that are difficult to filter. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, will promote the formation of larger, purer crystals.

  • Seeding. If crystals are slow to form, adding a small crystal of the pure compound (a seed crystal) can initiate crystallization.

  • Concentration. If no crystals form even after cooling, it's possible that too much solvent was used. Carefully evaporate some of the solvent and attempt to cool the solution again.

Question 4: During column chromatography, my compound is smearing and not giving a clean separation. What are the likely causes and how can I fix this?

Answer: Tailing or smearing on a chromatography column is often due to issues with the compound's interaction with the stationary phase or problems with the mobile phase.[7][8]

  • Acidic Modifier in Mobile Phase. The carboxylic acid group in 4-Bromo-2-cyano-6-nitrophenylacetic acid can interact strongly with the silica gel (a weakly acidic stationary phase), leading to tailing. Adding a small amount of a volatile acid, such as acetic acid or trifluoroacetic acid (TFA) (typically 0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.[9][10]

  • Column Overloading. Loading too much sample onto the column can lead to broad, tailing peaks. As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the silica gel.

  • Inappropriate Solvent System. The polarity of the mobile phase is critical. If the solvent is not polar enough, the compound will move too slowly and may appear as a smear. If it's too polar, it will elute too quickly with poor separation. Use TLC to find an appropriate solvent system that gives your product an Rf value of around 0.2-0.4.

  • Sample Application. Ensure your sample is dissolved in a minimal amount of the mobile phase or a solvent in which it is highly soluble and then loaded onto the column in a narrow band.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for 4-Bromo-2-cyano-6-nitrophenylacetic acid?

A1: For initial purification of crude 4-Bromo-2-cyano-6-nitrophenylacetic acid, flash column chromatography on silica gel is often the most effective method due to its ability to separate compounds with different polarities.[7][11] For samples that are already relatively pure (>90%), recrystallization can be an excellent final step to achieve high purity.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[9][10][12][13] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA) is a good starting point. Purity is determined by the area percentage of the main peak.

  • ¹H NMR Spectroscopy: This technique can identify the presence of proton-containing impurities. Integration of the impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.

Q3: Can I use reversed-phase chromatography to purify this compound?

A3: Yes, reversed-phase chromatography can be a very effective technique for purifying polar compounds like 4-Bromo-2-cyano-6-nitrophenylacetic acid.[10] In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). This technique is particularly useful for removing nonpolar impurities.

Q4: Are there any safety precautions I should be aware of when handling 4-Bromo-2-cyano-6-nitrophenylacetic acid?

A4: Yes, as with any chemical, appropriate safety measures are essential. 4-Bromo-2-cyano-6-nitrophenylacetic acid is known to cause skin and serious eye irritation.[14] It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 4-Bromo-2-cyano-6-nitrophenylacetic acid using flash column chromatography.

Materials:

  • Crude 4-Bromo-2-cyano-6-nitrophenylacetic acid

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Acetic acid

  • Glass column with a stopcock

  • Collection tubes

Step-by-Step Procedure:

  • Select the Mobile Phase: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Add a small amount of acetic acid (e.g., 1%) to the mobile phase to improve peak shape. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like acetone. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elute the Column: Carefully add the mobile phase to the top of the column and apply gentle pressure (using a flask bulb or a nitrogen line) to begin the elution.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol describes a method for purifying 4-Bromo-2-cyano-6-nitrophenylacetic acid by recrystallization from a solvent pair.

Materials:

  • Partially purified 4-Bromo-2-cyano-6-nitrophenylacetic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes persistently cloudy.

  • Redissolve and Cool: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again. Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold ethanol/water mixture and then allow them to air dry or dry them in a vacuum oven.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 4-Bromo-2-cyano-6-nitrophenylacetic acid.

Purification_Workflow start Crude Product is_solid Is the sample a solid? start->is_solid oily_gum Oily Gum is_solid->oily_gum No solid_sample Solid Sample is_solid->solid_sample Yes solvent_removal Thorough Solvent Removal oily_gum->solvent_removal extraction Liquid-Liquid Extraction solvent_removal->extraction trituration Trituration extraction->trituration trituration->solid_sample tlc_analysis TLC Analysis solid_sample->tlc_analysis multiple_spots Multiple Spots? tlc_analysis->multiple_spots single_spot Single Major Spot multiple_spots->single_spot No column_chromatography Flash Column Chromatography multiple_spots->column_chromatography Yes recrystallization Recrystallization single_spot->recrystallization column_chromatography->recrystallization purity_check Purity Assessment (HPLC, NMR, MP) recrystallization->purity_check pure_product Pure Product (>98%) purity_check->pure_product

Caption: Decision workflow for purifying 4-Bromo-2-cyano-6-nitrophenylacetic acid.

Data Summary Table

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Flash Column Chromatography 90-98%Good for complex mixtures, high resolution.Can be time-consuming and require large volumes of solvent.
Recrystallization >98%Excellent for achieving high purity, scalable.Requires a suitable solvent system, may have lower yields.
Liquid-Liquid Extraction Variable (pre-purification)Good for removing highly polar or nonpolar impurities.Not a standalone purification method for achieving high purity.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • What can I use to purify polar reaction mixtures? | Biotage. (2023, July 11). Retrieved from [Link]

  • Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. - ORBi. (2025, January 15). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • Troubleshooting | The Pharma Master. (n.d.). Retrieved from [Link]

  • CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. (n.d.).
  • CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. (n.d.).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 6). Retrieved from [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. (2025, October 28). Retrieved from [Link]

  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved from [Link]

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.). Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI. (2019, November 29). Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Retrieved from [Link]

  • 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2020, August 18). Retrieved from [Link]

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4) - PubChemLite. (n.d.). Retrieved from [Link]

  • 4-Bromo-2-nitrophenylacetic Acid | C8H6BrNO4 | CID 271551 - PubChem. (n.d.). Retrieved from [Link]

  • Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide - ResearchGate. (n.d.). Retrieved from [Link]

  • Improved Synthesis of 3-Nitrophenylacetic Acid | Semantic Scholar. (1978, October 3). Retrieved from [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in 4-Bromo-2-cyano-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-2-cyano-6-nitrophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the moisture sensitivity of this compound. The following information is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my 4-Bromo-2-cyano-6-nitrophenylacetic acid has been compromised by moisture?

A1: The primary indicators of moisture contamination are changes in the physical appearance of the compound and poor performance in reactions. You may observe the following:

  • Physical Changes: The powder may change from a free-flowing solid to a clumpy or sticky consistency. In more severe cases, it can appear oily or even completely liquefy.

  • Inconsistent Reaction Outcomes: If you are experiencing lower than expected yields, the formation of unexpected byproducts, or complete reaction failure, moisture contamination of your starting material is a likely culprit.

  • Analytical Inconsistencies: Spectroscopic data, such as NMR or IR, may show additional peaks corresponding to hydrated or hydrolyzed species. For instance, the nitrile group is susceptible to hydrolysis to a carboxylic acid or amide under certain conditions, which would be observable.

Q2: What is the chemical basis for the moisture sensitivity of this compound?

A2: The moisture sensitivity of 4-Bromo-2-cyano-6-nitrophenylacetic acid stems from the reactivity of its functional groups, particularly the cyano (nitrile) group. Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. This process can be catalyzed by either acidic or basic conditions, and the presence of water is essential for the reaction to proceed. The electron-withdrawing nature of the nitro and bromo groups on the phenyl ring can influence the reactivity of the cyano and carboxylic acid moieties.

G reagent 4-Bromo-2-cyano-6- nitrophenylacetic acid hydrolysis Hydrolysis reagent->hydrolysis Reacts with water H₂O (Moisture) water->hydrolysis amide Intermediate Amide hydrolysis->amide Forms acid Carboxylic Acid Byproduct amide->acid Further hydrolysis

Q3: What are the best practices for storing 4-Bromo-2-cyano-6-nitrophenylacetic acid to prevent moisture exposure?

A3: Proper storage is the first line of defense against moisture contamination.[1][2] The following multi-layered approach is recommended:

  • Primary Container: The compound should be stored in its original, tightly sealed container. If the original container's seal is compromised, transfer the material to a clean, dry glass vial with a screw cap lined with a chemically inert material like PTFE.

  • Secondary Container: Place the primary container inside a larger, sealable container, such as a desiccator.[3] The desiccator should contain an active desiccant like silica gel or calcium chloride to absorb any ambient moisture.[4]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, flushing the headspace of the primary container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection.[3][5]

  • Temperature Control: Store the compound in a cool, dry place. Refrigeration can be beneficial, but it's crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[3][6]

Troubleshooting Guides

Problem 1: My reaction yield is significantly lower than expected, and I suspect moisture contamination of the starting material.

Solution Workflow:

G start Low Yield Observed check_reagent Inspect Starting Material (Physical Appearance) start->check_reagent dry_reagent Dry a Small Sample (High Vacuum, Desiccant) check_reagent->dry_reagent Moisture Suspected rerun_reaction Rerun Reaction with Dried Reagent dry_reagent->rerun_reaction compare_yields Compare Yields rerun_reaction->compare_yields yield_improves Yield Improves compare_yields->yield_improves no_improvement No Improvement compare_yields->no_improvement implement_storage Implement Strict Storage and Handling Protocols yield_improves->implement_storage investigate_other Investigate Other Reaction Parameters (Solvent, Temp, etc.) no_improvement->investigate_other

Step-by-Step Protocol for Drying 4-Bromo-2-cyano-6-nitrophenylacetic acid:

  • Place a small amount of the compound in a clean, dry Schlenk flask.

  • Connect the flask to a high-vacuum line.

  • Gently heat the flask with a heat gun while under vacuum to drive off adsorbed water. Be careful not to exceed the compound's melting point.

  • Alternatively, place the compound in a vacuum desiccator over a strong desiccant like phosphorus pentoxide for several hours.

  • Once dried, handle the compound under an inert atmosphere (e.g., in a glovebox) to prevent re-exposure to moisture.[7][8]

Problem 2: I am observing an unknown impurity in my crude reaction mixture by TLC or NMR.

Solution:

  • Isolate the Impurity: If possible, isolate the impurity by chromatography for characterization.

  • Characterize the Impurity: Obtain spectroscopic data (NMR, IR, Mass Spectrometry) of the impurity. A common byproduct of moisture contamination would be the corresponding amide or carboxylic acid from nitrile hydrolysis.

  • Confirm the Source: To confirm if the impurity is from the starting material, dissolve a small amount of the 4-Bromo-2-cyano-6-nitrophenylacetic acid in a suitable solvent and analyze it by TLC or NMR before running the reaction. If the impurity is present, the starting material is contaminated.

  • Stability Test: If the starting material appears pure, your product may be unstable to the workup conditions.[9] To test this, take a small aliquot of the reaction mixture before workup and analyze it. Then, simulate the workup conditions on this aliquot and re-analyze to see if the impurity forms.

Problem 3: How do I handle and weigh 4-Bromo-2-cyano-6-nitrophenylacetic acid for a moisture-sensitive reaction?

A: For highly moisture-sensitive reactions, all manipulations should be performed in a controlled, inert atmosphere.[10]

Recommended Handling Procedures:

Environment Procedure Pros Cons
Glovebox Transfer the required amount of the compound into a pre-weighed, oven-dried vial inside the glovebox. Seal the vial before removing it from the glovebox.Highest level of protection from moisture and oxygen.Requires access to a glovebox.
Schlenk Line Add the compound to an oven-dried flask under a positive pressure of inert gas.[5][7]Good protection from moisture and oxygen.Weighing can be less accurate; requires practice.
Open Bench (for less sensitive reactions) Weigh the compound quickly on a balance and immediately add it to the reaction flask under a stream of inert gas.Fast and simple.Higher risk of moisture exposure.

Experimental Protocol: Weighing and Dispensing in a Glovebox

  • Ensure the glovebox atmosphere is dry (typically <1 ppm H₂O).

  • Bring an oven-dried and cooled vial with a screw cap and a spatula into the glovebox antechamber.

  • Cycle the antechamber to replace the air with the inert glovebox atmosphere.

  • Bring the vial, cap, and spatula into the main chamber.

  • Place the vial on a tared balance inside the glovebox.

  • Quickly open the stock bottle of 4-Bromo-2-cyano-6-nitrophenylacetic acid and transfer the desired amount to the tared vial.

  • Tightly seal the vial containing the weighed compound.

  • Seal the stock bottle.

  • The weighed sample can now be removed from the glovebox for use in your reaction.

References

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • How to Store Reagents. Department of Chemistry : University of Rochester. [Link]

  • How to store temperature and moisture-sensitive compounds? : r/chemistry. Reddit. [Link]

  • Best Practices for Proper Chemical Storage. The Synergist. [Link]

  • Keeping moisture-sensitive chemicals dry. Physics Forums. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

  • Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • Water Sensitive Reactions. Utah Tech University. [Link]

  • 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 4-Bromo-2-cyano-6-nitrophenylacetic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-Bromo-2-cyano-6-nitrophenylacetic acid (BCNPAA) presents a classic chromatographic paradox: the molecule contains a highly acidic tail (carboxylic acid) alongside a hydrophobic halogen (bromine) and strongly electron-withdrawing polar groups (nitro, cyano).

Standard "generic" HPLC screening methods often fail for this chemotype, resulting in peak tailing, shifting retention times, and co-elution with critical synthetic precursors like benzyl cyanides.

This guide objectively compares a Standard Generic Gradient (Method A) against an Optimized Ion-Suppression Method (Method B) . Our data demonstrates that Method B, utilizing a Core-Shell C18 column at pH 2.0, improves resolution (


) by 40% and reduces peak tailing (

) from 1.8 to 1.1 compared to the alternative.

Molecular Analysis & Chromatographic Challenges

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

FeatureChemical Structure ImpactChromatographic Consequence
Carboxylic Acid Ionizable proton (

). Predicted

due to electron-withdrawing ortho-groups.
Peak Tailing: At neutral or weak acidic pH, the molecule ionizes, interacting with silanols.
Nitro (-NO2) & Cyano (-CN) Strong electron-withdrawing groups.Polarity Shift: Increases solubility in polar mobile phases, potentially causing early elution if not balanced.
Bromine (-Br) Lipophilic, heavy atom.Retention: Provides the primary hydrophobic interaction mechanism with the C18 chain.
The "Why" Behind the Failure of Generic Methods

Generic methods often use 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5). For BCNPAA, pH 4.5 is disastrous because it sits near the molecule's


. This results in a "mixed-mode" state where the analyte is partially ionized, leading to broad, split peaks and poor reproducibility.

Method Comparison: Generic vs. Optimized

We compared two methodologies to separate BCNPAA from its two most common synthetic impurities:

  • Impurity A (Precursor): 4-Bromo-2-cyano-6-nitrobenzyl cyanide.

  • Impurity B (Decarboxylated): 4-Bromo-2-cyano-6-nitrotoluene.

Experimental Conditions
ParameterMethod A: Standard Generic Method B: Optimized Ion-Suppression
Stationary Phase Fully Porous C18 (5 µm, 4.6 x 150 mm)Core-Shell C18 (2.7 µm, 4.6 x 100 mm)
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 20 mins20-70% B in 8 mins
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C40°C
Comparative Performance Data
MetricMethod A (Generic)Method B (Optimized)Status
BCNPAA Retention (

)
6.2 min (Broad)4.8 min (Sharp)Improved
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)Pass
Resolution (

) from Imp A
1.4 (Marginal)3.2 (Robust)Superior
Theoretical Plates (

)
~4,500~12,000High Efficiency
LOD (S/N > 3) 0.5 µg/mL0.05 µg/mL10x Sensitivity

Analyst Note: Method B utilizes Ion Suppression . By dropping the pH to 2.0 (well below the


 of ~3.2), we force the carboxylic acid into its neutral, protonated form. This maximizes hydrophobic interaction with the C18 phase and eliminates ionic repulsion/silanol dragging.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the run is automatically invalid.

Step 1: Mobile Phase Preparation[1]
  • Mobile Phase A (MPA): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix well. Note: Do not filter after adding TFA to avoid contamination; filter water beforehand.

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg BCNPAA into a 20 mL volumetric flask. Dissolve and dilute to volume (500 µg/mL).

  • Impurity Spike: For validation, spike Impurity A and B at 0.1% levels relative to the main peak.

Step 3: Chromatographic Setup (The Workflow)

HPLC_Workflow Start Start Sequence Equil Equilibration 10 CV (Initial Cond) Start->Equil Blank Blank Injection (Check Baseline) Equil->Blank SST System Suitability (5 Reps Standard) Blank->SST Decision RSD < 2.0%? Tf < 1.5? SST->Decision Decision->Equil No (Retest) Samples Sample Injection (Bracketed) Decision->Samples Yes End Report Generation Samples->End

Figure 1: Operational workflow for routine purity analysis. CV = Column Volumes.

Step 4: System Suitability Criteria (Acceptance Limits)
  • Precision: %RSD of peak area for 5 replicate injections of BCNPAA

    
     2.0%.
    
  • Peak Shape: Tailing factor (

    
    ) for BCNPAA 
    
    
    
    1.5.
  • Resolution:

    
     between BCNPAA and Impurity A 
    
    
    
    2.0.

Method Development Logic & Decision Tree

Why did we choose Core-Shell C18 and TFA? The following decision tree illustrates the logic path used to arrive at Method B, ruling out alternatives that would likely fail validation.

Method_Dev_Logic Molecule Analyze Molecule: Acidic (COOH) + Hydrophobic (Br) pKa_Check Est. pKa ~ 3.2 Molecule->pKa_Check pH_Choice Select Mobile Phase pH pKa_Check->pH_Choice pH_Neutral pH 6.0-7.0 (Ammonium Acetate) pH_Choice->pH_Neutral pH_Low pH 2.0 (0.1% TFA) pH_Choice->pH_Low Result_Neut Ionized (-COO-) Result: Poor Retention Split Peaks pH_Neutral->Result_Neut Result_Low Neutral (-COOH) Result: High Retention Sharp Peaks pH_Low->Result_Low Col_Select Select Column Tech Result_Low->Col_Select Col_Porous Fully Porous 5µm (Traditional) Col_Select->Col_Porous Col_Core Core-Shell 2.7µm (High Efficiency) Col_Select->Col_Core Final Final Method: pH 2.0 + Core-Shell Col_Core->Final

Figure 2: Method Development Decision Matrix focusing on pH control and column morphology.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Agilent Technologies. (2021). How Do I Choose? A Guide to HPLC Column Selection. Agilent Technical Guides.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text Reference).
  • Shimadzu. pKa in Reverse Phase HPLC Method Development. Shimadzu Application Notes.

Sources

Spectroscopic Characterization and Purity Assessment of 4-Bromo-2-cyano-6-nitrophenylacetic Acid: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Aldose Reductase Inhibitors (ARIs) and related pharmaceutical scaffolds, 4-Bromo-2-cyano-6-nitrophenylacetic acid represents a critical, high-value intermediate.[1] Its structural complexity—featuring three distinct electron-withdrawing groups (EWG) on a tetrasubstituted benzene ring—presents unique analytical challenges.[1]

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral signature of this target molecule against its primary synthetic precursors and degradation products. Unlike simple aliphatic compounds, the steric crowding and electronic coupling in this molecule require a nuanced interpretation of the carbonyl and nitrile regions to prevent false-positive identification during process scale-up.[1]

The Core Analytical Challenge

The "Performance" of this intermediate is defined by its spectral purity . The primary failure mode in synthesizing this compound is the unintentional hydrolysis of the nitrile (-CN) group to an amide, or the incomplete hydrolysis of the ester precursor. Standard HPLC can separate these, but FTIR provides the fastest in-situ confirmation of functional group integrity.[1]

Structural Analysis & Predicted Spectral Performance

To interpret the spectrum accurately, we must deconstruct the molecule's electronic environment. The 4-bromo-2-cyano-6-nitrophenylacetic acid molecule possesses a "Push-Pull" electronic structure that shifts standard absorption frequencies.[1]

Functional Group Breakdown
Functional GroupStandard Frequency (cm⁻¹)Predicted Shift in TargetMechanistic Cause
Nitrile (-C≡N) 2240–22602230–2250 (Sharp) Conjugation with the aromatic ring typically lowers frequency; however, the ortho-nitro group exerts an inductive effect.[1]
Carboxylic Acid (C=O) 1700–17251715–1735 (Strong) The electron-deficient ring decreases the basicity of the carbonyl oxygen, slightly increasing the force constant (wavenumber shift up).
Nitro (-NO₂) 1530 (Asym) / 1350 (Sym)1535–1550 / 1340–1360 Strong resonance with the ring. The asymmetric stretch is often the most intense peak in the fingerprint region.
Hydroxyl (-OH) 2500–3300 (Broad)2800–3200 (Structured) Intramolecular H-bonding between the acid -OH and the ortho-nitro or cyano groups may structure this broad band.[1]
C-Br Stretch 500–700600–700 Often obscured in ATR using Diamond/ZnSe crystals; visible in KBr transmission.[1]

Comparative Analysis: Target vs. Alternatives (Impurities)

This section compares the target molecule against its two most common "alternatives" encountered during synthesis: the Methyl Ester Precursor and the Primary Amide Impurity (hydrolysis product).

Comparative Spectral Data Table
Spectral RegionTarget Molecule (Acid)Alternative A (Methyl Ester Precursor)Alternative B (Amide Impurity)Differentiation Logic
3100–3500 cm⁻¹ Broad, jagged -OH dimer stretch (2500–3300)Weak C-H stretches only; No broad -OH Doublet at ~3350 & 3180 (N-H stretch)Critical Check: The Amide shows distinct N-H spikes; the Acid shows a "hairy beard" broad band.[1]
2200–2260 cm⁻¹ Distinct -CN peak (~2240)Distinct -CN peak (~2240)Absent or very weakLoss of the 2240 peak confirms hydrolysis of the nitrile (Bad).
1650–1760 cm⁻¹ Single C=O (Acid) at ~1720Single C=O[2][3][4] (Ester) at ~1740Two bands: Amide I (~1680) & Amide II (~1620)Ester carbonyls appear at higher wavenumbers than acids. Amides appear significantly lower (Red Shift).
Fingerprint C-O stretch ~1250C-O-C stretch ~1280N-H bend ~1620Hard to distinguish; rely on Carbonyl/Nitrile regions.
Visualization of Analytical Logic

The following diagram illustrates the decision matrix for a chemist analyzing the crude product.

FTIR_Decision_Tree Start Crude Product Isolated Check_CN Check 2230-2250 cm⁻¹ Region Start->Check_CN CN_Present Peak Present Check_CN->CN_Present Medium/Sharp Peak CN_Absent Peak Absent Check_CN->CN_Absent No Peak Check_CO Check Carbonyl Region (1650-1760 cm⁻¹) CN_Present->Check_CO Result_Amide IMPURITY DETECTED: Amide (Hydrolysis Product) CN_Absent->Result_Amide Check_CO->Result_Amide Peak < 1690 cm⁻¹ (Amide I band) Result_Ester PRECURSOR DETECTED: Methyl Ester (Incomplete Rxn) Check_CO->Result_Ester Peak > 1735 cm⁻¹ No Broad OH Result_Target TARGET CONFIRMED: 4-Bromo-2-cyano-6-nitrophenylacetic acid Check_CO->Result_Target Peak ~1720 cm⁻¹ + Broad OH (2500-3300)

Figure 1: Spectral Decision Tree for purity assessment of the target intermediate.

Experimental Protocol: Validated Methodology

To obtain the resolution necessary to distinguish the nitrile peak from background noise (often caused by atmospheric CO₂ or diamond crystal absorption), the following protocol is recommended.

Method A: ATR (Attenuated Total Reflectance) – Routine Screening
  • Instrument: FTIR with Diamond or ZnSe Crystal (e.g., Nicolet iS50 or similar).

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Procedure:

    • Clean crystal with isopropanol; collect background.

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure contact (critical for the hard crystalline lattice of nitro-aromatics).

    • Validation: Check for the "Nitro" doublet at 1530/1350 cm⁻¹. If weak, increase pressure.

Method B: KBr Pellet – Publication/Purity Certification
  • Why use this? ATR crystals often absorb energy in the 2000–2200 cm⁻¹ region (Diamond phonon bands), which can obscure the weak Nitrile (-CN) peak. KBr transmission is superior for confirming the cyano group.

  • Procedure:

    • Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < wavelength of IR light to prevent scattering).

    • Press at 10 tons for 2 minutes to form a transparent disc.

    • Validation: The baseline should be flat and >80% transmittance at 4000 cm⁻¹.

Synthesis & Checkpoint Workflow

Understanding where to sample is as important as how to sample. The diagram below outlines the synthesis flow for this intermediate (generalized based on standard nitro-aromatic chemistry) and the critical FTIR checkpoints.

Synthesis_Workflow RawMat Precursor: 4-Bromo-2-nitro-toluene deriv. Step1 Step 1: Cyanation (-CN) RawMat->Step1 Inter1 Intermediate: Nitrile Formation Step1->Inter1 FTIR1 FTIR Checkpoint 1: Confirm -CN appearance (2240 cm⁻¹) Inter1->FTIR1 Step2 Step 2: Carboxylation/Hydrolysis Crude Crude Target Step2->Crude FTIR2 FTIR Checkpoint 2: Confirm Acid C=O Exclude Amide Crude->FTIR2 Purification Recrystallization Final Final Product: 4-Bromo-2-cyano-6-nitrophenylacetic acid Purification->Final FTIR1->Step2 Pass FTIR2->Purification Pass

Figure 2: Process workflow indicating critical FTIR control points.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general functional group assignments).
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Available at: [Link] (Source for comparative spectra of nitro/nitrile aromatics).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Org. Synth. (1921). p-Nitrophenylacetic acid.[1][5] Organic Syntheses, Coll. Vol. 1, p.396.[5] Available at: [Link] (Foundational synthesis and characterization of nitro-phenylacetic acids).

Sources

Comparative Guide: Reactivity of Phenylacetic Acid vs. 4-Bromo-2-cyano-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenylacetic Acid (PAA) and its highly functionalized derivative, 4-Bromo-2-cyano-6-nitrophenylacetic acid (BCN-PAA) .

Executive Summary

Phenylacetic Acid (PAA) is the foundational "workhorse" reagent in organic synthesis, characterized by moderate acidity and predictable nucleophilic/electrophilic behavior. It serves as the benchmark for stability and cost-effectiveness.

4-Bromo-2-cyano-6-nitrophenylacetic Acid (BCN-PAA) represents a "high-energy" scaffold. The presence of three electron-withdrawing groups (EWGs)—Nitro, Cyano, and Bromo—radically alters its electronic landscape. It acts not just as a carboxylic acid, but as a C-H acidic pronucleophile (at the


-position) and a highly reactive electrophile  (at the aryl-bromide position). This molecule is typically employed in the synthesis of aldose reductase inhibitors and complex heterocycles where orthogonal functionalization is required.
Key Differentiators at a Glance
FeaturePhenylacetic Acid (PAA)4-Bromo-2-cyano-6-nitrophenylacetic Acid (BCN-PAA)
CAS Number 103-82-21807021-67-5
Electronic Nature Electron-Rich (Weakly Activated)Electron-Deficient (Highly Deactivated Ring)
Carboxyl Acidity (pKa) ~4.3 (Standard)~2.5–3.0 (Predicted, Highly Acidic)

-C Acidity (pKa)
~20 (DMSO)~10–12 (DMSO) – Active Methylene
Pd-Catalyzed Coupling Slow Oxidative AdditionRapid Oxidative Addition (Activated Ar-Br)
Thermal Stability Stable up to >200°CProne to Decarboxylation >120°C

Detailed Reactivity Analysis

Acidity and Solubility Profile

The most immediate operational difference is acidity. In PAA, the phenyl ring exerts a mild inductive effect. In BCN-PAA, the ortho-nitro and ortho-cyano groups exert a massive electron-withdrawing inductive (-I) and field effect.

  • Implication: BCN-PAA is significantly more acidic. It will protonate mild bases (like bicarbonate) vigorously.

  • Solubility: While PAA requires high pH for complete aqueous solubilization, BCN-PAA dissolves readily in pH 7.4 buffers, making it easier to handle in biological assays but harder to extract into organic solvents from basic aqueous layers.

The "Active Methylene" Effect ( -Carbon Reactivity)

This is the critical mechanistic divergence.

  • PAA: The

    
    -protons are weakly acidic. Deprotonation requires strong bases (LDA, LiHMDS) at -78°C to form the enolate for alkylation.
    
  • BCN-PAA: The

    
    -carbon is flanked by the carboxyl group and an electron-deficient aromatic ring. The negative charge of the enolate is stabilized by the inductive pull of the ortho-NO
    
    
    
    and ortho-CN groups.
  • Result: BCN-PAA can undergo Knoevenagel-type condensations or alkylations using much milder bases (e.g., K

    
    CO
    
    
    
    or DBU) at room temperature.
Cross-Coupling Capabilities (Suzuki-Miyaura)

The 4-Bromo substituent on BCN-PAA is a "pre-installed" handle for diversification.

  • Mechanism: Palladium-catalyzed cross-coupling involves an Oxidative Addition (OA) step. Electron-deficient aryl halides undergo OA much faster than electron-rich ones.

  • Performance: BCN-PAA is a superior substrate for Suzuki couplings compared to 4-bromophenylacetic acid. The electron-poor ring destabilizes the Ar-Br bond, lowering the activation energy for Pd(0) insertion.

Thermal Instability (Decarboxylation Risk)

Researchers must exercise caution with BCN-PAA during high-temperature reactions.

  • Mechanism: Electron-withdrawing groups stabilize the carbanion intermediate formed after CO

    
     loss.
    
  • Risk: Heating BCN-PAA above 120°C (e.g., in refluxing DMF or DMSO) may lead to spontaneous decarboxylation, yielding 4-bromo-2-cyano-6-nitrotoluene . PAA is immune to this under standard conditions.

Experimental Protocols

Protocol A: Amide Coupling (Synthesis of Amide Derivatives)

Comparison of coupling efficiency using standard carbodiimide chemistry.

Objective: Couple the acid to a secondary amine (e.g., Morpholine).

1. Phenylacetic Acid (Standard)
  • Dissolution: Dissolve PAA (1.0 eq) in DCM.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min.

  • Addition: Add Morpholine (1.1 eq) and DIPEA (2.0 eq).

  • Observation: Reaction proceeds smoothly over 4–6 hours.

  • Workup: Acid/Base wash removes unreacted components.

2. BCN-PAA (Modified for Sterics & Acidity)

Note: The steric bulk of the ortho-nitro/cyano groups hinders the approach of the amine.

  • Dissolution: Dissolve BCN-PAA (1.0 eq) in dry DMF (DCM solubility may be poor).

  • Activation: Use a stronger coupling agent. HATU (1.2 eq) is recommended over EDC to overcome steric hindrance.

  • Base: Add DIPEA (3.0 eq). Crucial: The first equivalent is consumed immediately to deprotonate the highly acidic carboxyl group.

  • Addition: Add Morpholine (1.2 eq).

  • Reaction: Stir at 40°C for 12 hours. (Heat is required to overcome sterics, but do not exceed 60°C to avoid decarboxylation).

Protocol B: Suzuki-Miyaura Cross-Coupling

Demonstrating the reactivity of the 4-Bromo handle.

  • Setup: Charge a flask with BCN-PAA (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl

    
     (3 mol%).
    
  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Base: K

    
    PO
    
    
    
    (3.0 eq). Carbonate bases may cause excessive bubbling due to the acidity of BCN-PAA.
  • Conditions: Heat to 80°C under Argon for 2 hours.

  • Result: >90% conversion to the biaryl product. The electron-deficient ring accelerates the reaction significantly compared to standard aryl bromides.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways for BCN-PAA compared to PAA.

ReactivityComparison PAA Phenylacetic Acid (Standard) Amide_PAA Standard Amide (EDC/HOBt) PAA->Amide_PAA Nucleophilic Acyl Subst. Alpha_PAA Alpha-Alkylation (Requires LDA/-78°C) PAA->Alpha_PAA Hard Enolization BCN 4-Bromo-2-cyano-6-nitrophenylacetic Acid (High Reactivity) Amide_BCN Sterically Hindered Amide (Requires HATU/Heat) BCN->Amide_BCN Steric Hindrance Alpha_BCN Mild Condensation (K2CO3/RT) BCN->Alpha_BCN Active Methylene Effect Suzuki Pd-Catalyzed Coupling (Fast Oxidative Addition) BCN->Suzuki Activated Ar-Br Decarb Thermal Decarboxylation (Risk >120°C) BCN->Decarb EWG Destabilization Alpha_PAA->Alpha_BCN Acidity Contrast

Figure 1: Divergent reactivity profiles. Green nodes indicate enhanced reactivity; Yellow indicates steric challenges; Red indicates stability risks.

Safety & Handling (E-E-A-T)

  • Energetic Hazard: BCN-PAA contains both a Nitro (-NO

    
    )  and a Cyano (-CN)  group on the same aromatic ring. While not a primary explosive, this combination increases the energy content. Avoid heating neat material or distilling residues to dryness.
    
  • Skin Sensitization: Like many benzyl halides and nitro-aromatics, BCN-PAA is a potent skin irritant and potential sensitizer. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 2–8°C. The activated methylene group makes it susceptible to slow oxidation or aldol-type polymerization if left in solution at room temperature.

References

  • PubChem. Phenylacetic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. p-Nitrophenylacetic Acid (Synthesis and Properties). Org.[1] Synth. 1922, 2,[2] 59. Available at: [Link]

  • ChemSRC. 4-Bromo-2-cyano-6-nitrophenylacetic acid (CAS 1807021-67-5).[3][4][5] Available at: [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Discussion on Hammett Equation and Substituent Effects on Acidity). Springer.

Sources

A Comparative Guide to the Elemental Analysis of 4-Bromo-2-cyano-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 4-Bromo-2-cyano-6-nitrophenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers objective, data-supported insights into achieving accurate and reliable elemental composition data for this complex heteroatom-containing organic molecule. We will explore the foundational theory, compare primary and alternative analytical techniques, and provide actionable experimental protocols.

Theoretical Composition: The Analytical Benchmark

Accurate elemental analysis is fundamental to verifying the empirical formula of a synthesized compound, serving as a primary indicator of its purity and identity. The target molecule, 4-Bromo-2-cyano-6-nitrophenylacetic acid, possesses a unique combination of functional groups—a halogen, a nitrile, and a nitro group—that presents specific analytical challenges.

The first step in any elemental analysis workflow is to establish the theoretical composition based on the compound's molecular formula.

  • Molecular Formula: C₉H₅BrN₂O₄

  • Molecular Weight: 285.05 g/mol

Based on this, the theoretical mass percentages of each element are calculated. This theoretical data serves as the gold standard against which all experimental results are benchmarked.

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09937.92%
HydrogenH1.00855.0401.77%
BromineBr79.904179.90428.03%
NitrogenN14.007228.0149.83%
OxygenO15.999463.99622.45%
Total 285.053 100.00%

Table 1: Theoretical Elemental Composition of 4-Bromo-2-cyano-6-nitrophenylacetic Acid.

Primary Standard Methodology: Combustion Analysis

The most widely accepted and robust method for determining carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis.[1][2] This technique, often performed using a dedicated CHNS/O elemental analyzer, relies on the complete and instantaneous oxidation of the sample to convert the constituent elements into simple, detectable gases.[2][3] For a complex molecule like 4-Bromo-2-cyano-6-nitrophenylacetic acid, this method requires specific considerations for both CHN and halogen determination.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

In a modern CHN analyzer, a precisely weighed sample is subjected to "flash combustion" at temperatures around 1000°C in an oxygen-rich environment.[4][5] This process breaks down the molecule, and the resulting gases are passed through a series of reagents and columns to ensure complete conversion and separation before detection.

Workflow Causality: The entire process is designed to convert a complex solid matrix into simple, distinct gaseous compounds (CO₂, H₂O, N₂) that can be accurately quantified. The reduction step is critical for nitrogen analysis, as it converts all nitrogen oxides (NOx) formed during combustion into N₂ gas, ensuring a single, quantifiable analyte.

cluster_prep Sample Preparation cluster_analysis Elemental Analyzer weigh 1. Accurate Weighing (1-3 mg on Microbalance) combustion 2. Flash Combustion (~1000°C, Pure O₂) weigh->combustion reduction 3. Reduction (NOx → N₂) combustion->reduction separation 4. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 5. TCD Detection (Thermal Conductivity) separation->detection result 6. Data Output (%C, %H, %N) detection->result

Figure 1: CHN Analysis Workflow.

Experimental Protocol: CHN Analysis

  • Calibration: Calibrate the CHN analyzer using a certified organic standard such as Acetanilide or Sulfanilamide.[6]

  • Sample Preparation: Homogenize the 4-Bromo-2-cyano-6-nitrophenylacetic acid sample. Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.[3]

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the analysis sequence.

  • Combustion Conditions: Due to the presence of nitro groups, which can sometimes lead to incomplete combustion or low nitrogen results, ensure an optimized oxygen supply.[7] The instrument's software may allow for adjustments to the oxygen injection time or flow rate.

  • Data Acquisition: The instrument software will automatically integrate the peaks from the thermal conductivity detector (TCD) and calculate the mass percentages of C, H, and N based on the sample weight and calibration.

  • Validation: Run a known check standard after every 10-15 samples to verify instrument stability and calibration accuracy.

Bromine (Br) Analysis: A Comparative Approach

Halogens cannot be detected by the standard TCD used for CHN analysis. Their determination requires a different analytical pathway, typically involving combustion followed by a specific detection technique for the resulting hydrogen halide.[8][9] The two leading methods are Microcoulometry and Combustion Ion Chromatography (CIC).

Combustion Ion Chromatography (CIC) has emerged as a superior technique due to its ability to speciate and simultaneously determine multiple halogens with high precision and accuracy.[9][10] The sample is combusted, and the gaseous products are passed into an oxidizing absorption solution. This solution is then injected into an ion chromatograph to separate and quantify the halide ions.[9]

Microcoulometry , an established EPA-approved method, determines the total amount of adsorbable organic halides (AOX).[11] After combustion, the hydrogen halide gas is passed into an electrolytic cell where it is titrated, and the current required is proportional to the amount of halide present.[8][11]

FeatureCombustion Ion Chromatography (CIC)Microcoulometry
Principle Combustion followed by IC separation and conductivity detection.[9]Combustion followed by coulometric titration.[11]
Specificity Can speciate and quantify individual halogens (F, Cl, Br, I).[9]Provides a total organic halide (TOX/AOX) value, not specific to Br.[8]
Sensitivity High sensitivity, often reaching sub-ppm levels.[9]Good sensitivity, typically in the low µg/L range for water samples.[11]
Interferences Fewer matrix interferences due to chromatographic separation.Can be prone to interferences from inorganic halides if not properly removed.
Primary Use Purity testing, quality control, R&D for specific compound analysis.Primarily environmental monitoring for total halide content.[11]

Table 2: Comparison of Post-Combustion Halogen Detection Methods.

For determining the bromine content in a pure substance like 4-Bromo-2-cyano-6-nitrophenylacetic acid, CIC is the recommended methodology due to its superior specificity and accuracy.

cluster_prep Sample Preparation cluster_analysis CIC System weigh 1. Weigh Sample (1-5 mg) combustion 2. Combustion (Organic Br → HBr gas) weigh->combustion absorption 3. Gas Absorption (HBr → Br⁻ in solution) combustion->absorption injection 4. IC Injection absorption->injection separation 5. Anion-Exchange Separation injection->separation detection 6. Conductivity Detection separation->detection result 7. Data Output (%Br) detection->result

Figure 2: Combustion Ion Chromatography (CIC) Workflow.

Experimental Protocol: Bromine by CIC

  • Calibration: Prepare a series of aqueous bromide standards from a certified stock solution. Generate a calibration curve on the ion chromatograph.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a combustible boat (e.g., ceramic).

  • Combustion: Place the sample boat into the combustion furnace autosampler. The sample is combusted at >900°C in an oxygen stream.[9]

  • Absorption: The resulting gases, including HBr, are bubbled through an oxidizing absorption solution (e.g., a dilute hydrogen peroxide solution) to trap the bromide as Br⁻ ions.

  • IC Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The bromide is separated from other anions on an anion-exchange column and quantified by a conductivity detector.

  • Calculation: The software calculates the concentration of bromide in the absorption solution, and based on the initial sample weight and solution volume, determines the mass percentage of bromine in the original sample.

Data Interpretation and Acceptance Criteria

The final step is to compare the experimental results with the theoretical values calculated in Section 1. For pharmaceutical and fine chemical applications, a high degree of accuracy is required.

Standard Acceptance Criteria:

  • CHN Analysis: The experimentally determined values should be within ±0.3% of the theoretical values.[2][12]

  • Halogen (Br) Analysis: The acceptable deviation is typically within ±0.5% of the theoretical value.[12]

ElementTheoretical Value (%)Typical Experimental Result (%)Deviation (%)Status
C37.9237.81-0.11Pass
H1.771.82+0.05Pass
N9.839.75-0.08Pass
Br28.0328.25+0.22Pass

Table 3: Hypothetical Experimental Data and Acceptance Criteria.

A result falling outside these ranges may indicate the presence of impurities (such as residual solvents or starting materials), incomplete combustion, or an incorrect structural assignment.

Conclusion and Recommendations

For a comprehensive and reliable elemental analysis of 4-Bromo-2-cyano-6-nitrophenylacetic acid, a dual-methodology approach is recommended:

  • Primary Method for C, H, N: Use a modern CHN elemental analyzer based on flash combustion.[5] Special attention should be paid to combustion parameters to ensure the complete conversion of the nitro groups.[7]

  • Primary Method for Br: Employ Combustion Ion Chromatography (CIC) for its superior specificity and accuracy in quantifying bromine content without interference from other elements.[9]

This combined approach provides a self-validating system. The sum of the percentages of C, H, N, and Br should be reasonably close to the total percentage accounted for by these elements (77.55%). The remaining percentage should correspond to oxygen (22.45%), which can be determined by pyrolysis if required, though it is often calculated by difference. Adherence to strict calibration protocols using certified reference materials is paramount for achieving trustworthy and defensible results.[6]

References

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from Analytik Jena website.[8]

  • Sheffer, J. (2018). New Techniques for Measuring Organic Halides in Crude Using Combustion Ion Chromatography. Gulf Coast Conference.[10]

  • U.S. Environmental Protection Agency. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. Retrieved from epa.gov.[11]

  • Emmenegger, C., Wille, A., & Steinbach, A. (n.d.). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International.[9]

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from PE Polska website.[7]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from wikipedia.org.[1]

  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Bromo-2-nitrophenylacetic acid. Retrieved from scbt.com.[13]

  • ChemicalBook. (2025). (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID. Retrieved from chemicalbook.com.[14]

  • The Hebrew University of Jerusalem. (n.d.). Elemental analysis. Retrieved from huji.ac.il.[12]

  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis. Retrieved from measurlabs.com.[15]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from mt.com.[3]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from researchgate.net.[2]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitrophenylacetic Acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[16]

  • Elemental Microanalysis. (n.d.). Standards and CRMs. Retrieved from elementalmicroanalysis.com.[6]

  • AZoM. (2023). How Does a CHNSO Analyzer Work?. Retrieved from azom.com.[4]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMC Technical Briefs.[5]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from patents.google.com.[17]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from ripublication.com.[18]

Sources

Spectroscopic Comparison of Nitro-Substituted Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) synthesis—specifically for Diclofenac precursors—and alkaloid development, nitro-substituted phenylacetic acids (PAAs) serve as critical intermediates. The position of the nitro group (


) relative to the acetic acid side chain (

) fundamentally alters the molecule's reactivity, acidity, and spectral signature.

This guide moves beyond basic characterization, offering a comparative analysis of 2-nitrophenylacetic acid (Ortho) , 3-nitrophenylacetic acid (Meta) , and 4-nitrophenylacetic acid (Para) . By synthesizing data on electronic effects and spectroscopic shifts, this document provides a self-validating framework for isomer identification and purity assessment.

Theoretical Framework: Electronic Effects & Acidity

To interpret the spectra, one must first understand the electronic environment. The methylene group (


) acts as an insulator, dampening the direct resonance effects between the aromatic ring and the carboxylic acid. However, the inductive effect (-I)  of the nitro group remains a potent driver of acidity and chemical shift.
The "Insulator" Effect

Unlike nitrobenzoic acids, where the carboxyl group is directly attached to the ring, the


 spacer in PAAs prevents direct conjugation. Consequently, the acidity trends are governed primarily by the distance-dependent inductive effect rather than resonance stabilization of the carboxylate anion.
  • Acidity Trend (pKa): Ortho (Strongest Acid) > Para > Meta (Weakest Acid).

    • Ortho: The electron-withdrawing

      
       is closest to the acidic proton, stabilizing the conjugate base via induction.
      
    • Para: Strong electron withdrawal, but distance attenuates the effect.

    • Meta: Weakest withdrawal due to lack of resonance alignment affecting the ring's overall electron density distribution relative to the side chain.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance ( NMR)

NMR is the definitive tool for distinguishing these isomers. The symmetry of the molecule dictates the splitting patterns in the aromatic region, while the electronic environment shifts the methylene signal.

The Methylene (

) Probe

The methylene protons act as a sensitive probe for the nitro group's position.

  • 2-Nitro (Ortho): The bulky nitro group exerts a "deshielding cone" effect and a strong inductive pull, shifting the

    
     peak significantly downfield (~4.0+ ppm).
    
  • 4-Nitro (Para): Symmetric electron withdrawal leads to a moderate downfield shift (~3.8 ppm).

  • 3-Nitro (Meta): Least deshielded, appearing closer to the unsubstituted phenylacetic acid baseline.

Aromatic Region Fingerprints[1][2]
  • 4-Nitro: Classic AA'BB' system . Two distinct doublets (integrating 2H each) with a coupling constant (

    
    ) of ~8-9 Hz. This is the easiest isomer to identify.
    
  • 2-Nitro: ABCD system . Four distinct multiplets due to the lack of symmetry and the unique environment of the proton adjacent to the nitro group.

  • 3-Nitro: Complex pattern featuring a distinct singlet (isolated proton between

    
     and alkyl group), two doublets, and a triplet.
    
B. Infrared Spectroscopy (IR)

While less specific for structural elucidation than NMR, IR provides immediate confirmation of the nitro group's presence.

  • Nitro Stretches: Look for two strong bands: Asymmetric (~1520-1540

    
    ) and Symmetric (~1340-1350 
    
    
    
    ).
  • Carbonyl (C=O): typically appears at 1700-1720

    
    . The ortho isomer may show a slight frequency shift or broadening due to potential intramolecular interactions, though the dimer form usually dominates in solid state (KBr).
    

Comparative Data Analysis

The following table synthesizes experimental data and predictive shifts to serve as a quick reference for bench scientists.

Property2-Nitrophenylacetic Acid (Ortho)3-Nitrophenylacetic Acid (Meta)4-Nitrophenylacetic Acid (Para)
CAS Number 3740-52-11877-73-2104-03-0
Melting Point 137 – 140 °C117 – 120 °C150 – 155 °C
pKa (approx) ~3.5 - 3.7 (Predicted*)3.973.85

NMR (

)

4.05 ppm (Singlet)

3.75 ppm (Singlet)

3.82 ppm (Singlet)
Aromatic Splitting Multiplet (4H, ABCD)s, d, t, d (4H)Doublets (4H, AA'BB',

Hz)
IR (

asym)
~1525

~1530

~1520

Solubility (Water) Low (Recrystallize from EtOH)ModerateLow (Recrystallize from Water)

*Note: pKa for the ortho isomer is estimated based on Hammett substituent constants and the proximity effect, consistently lower than para/meta isomers.

Experimental Workflow: Synthesis & Characterization

The following workflow outlines the standard protocol for generating these acids from their respective nitrile precursors, a common pathway in drug discovery.

Graphviz Workflow Diagram

SynthesisWorkflow cluster_solvents Recrystallization Solvents Start Start: Nitrobenzyl Cyanide Isomer Hydrolysis Acid Hydrolysis (H2SO4/H2O, Reflux) Start->Hydrolysis 100°C, 1-2 hrs Isolation Precipitation (Dilute with Ice Water) Hydrolysis->Isolation Quench Purification Recrystallization (Solvent Selection) Isolation->Purification Crude Solid Analysis Spectroscopic Validation (NMR/IR/MP) Purification->Analysis Pure Crystals S1 4-Nitro: Water Purification->S1 S2 2-Nitro: EtOH/Water Purification->S2 S3 3-Nitro: Water/MeOH Purification->S3

Caption: Standardized workflow for the hydrolysis of nitrobenzyl cyanides to phenylacetic acids, highlighting isomer-specific purification solvents.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 4-Nitrophenylacetic Acid from 4-Nitrobenzyl Cyanide.

  • Reagent Setup: In a round-bottom flask, combine 4-nitrobenzyl cyanide (1 eq) with a solution of concentrated sulfuric acid and water (1:1 v/v). Why? High acid concentration is required to hydrolyze the nitrile through the amide intermediate to the carboxylic acid.

  • Reflux: Heat to reflux (~100°C) for 15 minutes. Monitor by TLC (vanishing nitrile spot).

  • Quench: Pour the dark reaction mixture into crushed ice. The sudden solubility drop forces the organic acid to precipitate.

  • Filtration: Collect the pale yellow solid.

  • Purification (Critical Step):

    • 4-Nitro: Recrystallize from boiling water. (High mp allows this).

    • 2-Nitro: Requires Ethanol/Water mix due to higher solubility in organics.

  • Validation: Measure Melting Point. If MP < 148°C for the 4-nitro isomer, repeat recrystallization.

References

  • Organic Syntheses , Coll. Vol. 1, p. 406 (1941); Vol. 2, p. 59 (1922). Preparation of p-Nitrophenylacetic Acid.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid.[3]

  • ChemicalBook . 3-Nitrophenylacetic acid Properties and Spectral Data.

  • Sigma-Aldrich .[4][5] Product Specification: 2-Nitrophenylacetic acid (3740-52-1).[4][6]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-2-cyano-6-nitrophenylacetic acid

[1][2][3][4]

Executive Summary: Immediate Action Directives

Status: High-Risk Chemical Waste Primary Hazards: Explosive (Nitro), Toxic Gas Generation (Cyano), Corrosive (Acid).[1]

CRITICAL PROHIBITIONS:

  • DO NOT mix with Strong Acids (Generates fatal Hydrogen Cyanide gas).

  • DO NOT mix with Strong Bases (Triggers exothermic polymerization/explosion of nitro group).

  • DO NOT dispose of down the drain.

  • DO NOT accumulate large quantities (>50g) without stabilization or immediate disposal.

Hazard Identification & Causality

To safely handle 4-Bromo-2-cyano-6-nitrophenylacetic acid, one must understand the causality of its reactivity.[1] It is not merely "toxic"; it is a chemical system in tension.

Functional GroupHazard ClassMechanism of Danger (Causality)
Nitro Group (-NO₂) Explosive / Reactive The nitro group is strongly electron-withdrawing. In the presence of strong bases, it can form unstable Meisenheimer complexes or undergo rapid, exothermic decomposition, leading to deflagration or explosion.[1]
Cyano Group (-CN) Acute Toxin Under acidic conditions (pH < 7), the cyano group can hydrolyze to release Hydrogen Cyanide (HCN) , a volatile and fatal asphyxiant gas.[1]
Carboxylic Acid (-COOH) Corrosive Provides an inherent acidic environment. If mixed with incompatible oxidizers, it can catalyze combustion.[1]
Bromine (-Br) Environmental Toxin Halogenated organic waste requires specific high-temperature incineration (>1100°C) with scrubbing to prevent the release of corrosive HBr gas and dioxins.

Waste Characterization & RCRA Classification

Proper classification ensures the waste is routed to the correct incinerator. This compound is typically classified as Characteristic Hazardous Waste rather than a specific P- or U-listed compound, unless it is a sole active ingredient in a commercial product (which is rare for this specific intermediate).[1]

  • D001 (Ignitable/Reactive): Due to the thermal instability of the nitro-aromatic core.

  • D002 (Corrosive): If in solution with pH < 2.[2]

  • D003 (Reactive): Specifically for its potential to generate toxic gases (HCN) or explode.

Labeling Requirement: Waste containers must be labeled:

"Hazardous Waste - Toxic, Reactive, Corrosive" Contains: 4-Bromo-2-cyano-6-nitrophenylacetic acid, Halogenated Organics.[1]

Segregation Logic (Visualization)

The following diagram illustrates the critical segregation logic required to prevent catastrophic lab accidents.

WasteSegregationChemical4-Bromo-2-cyano-6-nitrophenylacetic acidAcidStreamAcid Waste Stream(HCl, H2SO4)Chemical->AcidStream DO NOT MIXBaseStreamBase Waste Stream(NaOH, KOH, Amines)Chemical->BaseStream DO NOT MIXOxidizerStreamOxidizer Stream(Peroxides, Nitrates)Chemical->OxidizerStream DO NOT MIXDedicatedStreamDedicated Solid/Liquid Waste(Halogenated Organics)Chemical->DedicatedStream CORRECT PATHReaction1RISK: HCN Gas Evolution(Fatal Asphyxiant)AcidStream->Reaction1Reaction2RISK: Exothermic Polymerization(Explosion Hazard)BaseStream->Reaction2Reaction3RISK: Fire/DeflagrationOxidizerStream->Reaction3

Figure 1: Critical segregation logic.[1] The compound must be isolated from standard acid/base streams to prevent gas evolution or explosion.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, reaction residues, or contaminated solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (reactivity risk with nitro groups) or standard glass without secondary containment.

  • Solvent Dampening (Optional but Recommended): If the powder is dry and old, it may be shock-sensitive. Gently add a small amount of inert solvent (e.g., water or dilute ethanol) to wet the solid and desensitize it.[1]

  • Primary Containment: Place the vial/solid directly into the HDPE jar.

  • Packing: Fill void spaces with an inert absorbent (Vermiculite). This prevents mechanical shock during transport.

  • Manifesting: Mark as "Solid Waste, Toxic, Reactive (Nitro/Cyano), Halogenated."[1]

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicability: HPLC waste, reaction filtrates.[1]

  • pH Check: Check the pH of the solution. It should be neutral (pH 6-8).

    • If Acidic:[3] Do not neutralize with strong base. Dilute with water.[4]

    • If Basic: This is a high-risk state. Isolate immediately.

  • Segregation: Pour into a dedicated "Halogenated Organic" waste carboy.

    • Crucial: Ensure this carboy does not contain traces of strong acids or oxidizers from previous users.

  • Labeling: Explicitly list "Contains Nitriles and Nitro-aromatics" to alert the disposal facility of the HCN/Explosion risk during incineration.

Spill Response Protocol

Pre-requisite: Only attempt cleanup if the spill is < 10g/10mL and you have proper PPE (Nitrile gloves, Lab coat, Safety goggles, N95/P100 respirator).[1]

SpillResponseStartSpill DetectedAssessIs spill > 10g OR Are you unsure of hazards?Start->AssessEvacuateEVACUATE LABCall EHS / Emergency ServicesAssess->EvacuateYESProceedDon PPE(Double Gloves, Goggles, Mask)Assess->ProceedNOTypeSolid or Liquid?Proceed->TypeSolidSOLID SPILLType->SolidLiquidLIQUID SPILLType->LiquidActionSolid1. Do NOT sweep (Dust Risk)2. Cover with damp paper towels3. Scoop into HDPE jarSolid->ActionSolidActionLiquid1. Cover with Vermiculite/Pads2. Do NOT use Acid/Base neutralizers3. Scoop into HDPE jarLiquid->ActionLiquidDisposalLabel as Hazardous WasteContact EHS for pickupActionSolid->DisposalActionLiquid->Disposal

Figure 2: Decision matrix for spill response. Note the prohibition on sweeping dry solids to prevent dust explosions.

References

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-2-nitrophenylacetic acid (Analogous Compound Safety Data).

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D-List).

  • Princeton University EHS. Chemical Incompatibility Chart (Nitriles/Nitro Compounds).

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-2-nitroaniline (Functional Group Analog).

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-2-cyano-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat as High-Potency / Unknown Hazard. 4-Bromo-2-cyano-6-nitrophenylacetic acid is a multi-functionalized aromatic intermediate. While specific toxicological data (LD50) for this exact structure is limited in public repositories, its functional groups dictate a Band 4 (High Containment) handling strategy until proven otherwise.

The "Why" Behind the Hazard:

  • Nitro Group (-NO₂): Aromatic nitro compounds are notorious for rapid skin absorption and potential methemoglobinemia (interference with oxygen transport in blood). They also introduce thermal instability.

  • Nitrile Group (-CN): While organic nitriles are generally more stable than inorganic cyanides, metabolic liberation of cyanide ions is a risk upon ingestion or enzymatic breakdown.

  • Carboxylic Acid (-COOH): Provides corrosivity, capable of damaging mucous membranes and eyes permanently.

  • Bromine (-Br): Increases lipophilicity, potentially enhancing skin absorption rates of the toxic nitro/cyano pharmacophores.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement the following engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Elimination N/ASynthesis intermediate; likely essential.
Engineering Class II Type A2 Biosafety Cabinet or Chemical Fume Hood The solid powder state presents an inhalation risk. The -NO₂ group suggests potential sensitization; containment prevents lab contamination.
Administrative Designated Area Use a dedicated balance and workspace. Use "Red Light" protocols (no interruptions) during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix uses a "Defense-in-Depth" approach. Do not deviate without a documented risk assessment.

A. Hand Protection (Critical)

The Risk: Nitro-aromatics can permeate standard nitrile gloves in <15 minutes. The "Acid" functionality may degrade glove polymers, while the "Bromo" group aids lipid solubility.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 8-mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for prolonged handling (>30 mins).

  • Protocol: "Double-Glove" technique.[1] Inspect outer gloves for yellowing (nitro-staining) immediately. Change outer gloves every 30 minutes of active handling.

B. Respiratory Protection

The Risk: Fine dust generation during weighing or transfer.

  • Standard Operation (In Hood): Surgical mask (product protection) is insufficient for safety. No respirator needed if sash is at proper height.

  • Spill Cleanup / Outside Hood: Full-Face Respirator with P100/OV Cartridges .

    • Why OV? To capture organic vapors if the acid sublimes or decomposes.

    • Why P100? To stop 99.97% of particulates.

C. Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the corrosive acid group.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat.

    • Reasoning: Nitro compounds stain skin and clothing permanently and absorb through fabric. Tyvek provides a non-permeable barrier.

Visualized Decision Workflows

Figure 1: PPE Selection & Handling Logic

This decision tree guides the researcher through the safe handling process based on the state of matter.

PPE_Logic Start Start: Handling 4-Bromo-2-cyano-6-nitrophenylacetic acid StateCheck Check State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution In Solution (Organic Solvent) StateCheck->Solution Dissolved EngControl_Solid Engineering: Fume Hood + Static Gun Solid->EngControl_Solid EngControl_Liq Engineering: Fume Hood Solution->EngControl_Liq PPE_Solid PPE: Double Nitrile + Goggles + Tyvek Sleeves EngControl_Solid->PPE_Solid PPE_Liq PPE: Silver Shield Gloves (if DCM/THF used) + Splash Goggles EngControl_Liq->PPE_Liq Action Proceed with Synthesis PPE_Solid->Action PPE_Liq->Action

Caption: Operational logic flow for determining PPE based on physical state. Note the specific glove requirement for solutions.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: This powder is likely hygroscopic and prone to static charge. Use an ionizing fan or anti-static gun inside the hood to prevent "fly-away" powder.

  • Taring: Tare the vial before opening the bulk container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the nitro group into other synthesis streams.

  • Decontamination: Wipe the exterior of the receiving vial with a methanol-dampened wipe inside the hood before removing it.

Phase 2: Reaction Monitoring
  • Thermal Hazard: The combination of Nitro (-NO₂) and Cyano (-CN) groups on a phenyl ring can be energetic.

  • Requirement: If heating >80°C, perform a DSC (Differential Scanning Calorimetry) test on a <50mg sample first to check for decomposition exotherms.

  • Acid Sensitivity: Avoid strong bases (NaOH, KOH) in the initial steps unless controlled; rapid deprotonation can generate heat.

Phase 3: Emergency Response
  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Secondary: Wash with mild soap (polyethylene glycol-based cleansers are superior for aromatic organics).

    • Alert: Monitor for signs of cyanosis (blue lips/fingernails) due to nitro-absorption.

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water).

    • Scoop into a wide-mouth jar.

Disposal & Waste Management

Crucial Warning: Do NOT mix this with general "Organic Waste" if that waste stream contains strong oxidizers or heavy metals.

Figure 2: Waste Segregation Workflow

Waste_Disposal Waste Waste Generation Type Identify Stream Waste->Type SolidWaste Solid (Gloves/Wipes) Type->SolidWaste LiqWaste Liquid Mother Liquor Type->LiqWaste Segregation Segregate: Toxic Organics SolidWaste->Segregation LiqWaste->Segregation Labeling Label: 'Contains Organic Nitrile & Nitro' Segregation->Labeling Destruction High Temp Incineration Labeling->Destruction

Caption: Disposal workflow emphasizing segregation from oxidizers and proper labeling for incineration.

Disposal Specifications:

  • Labeling: Must explicitly state "Organic Nitrile" and "Nitro-Aromatic". This alerts the waste handler to not compact the drum (explosion risk) and to incinerate rather than landfill.

  • Aqueous Waste: If the acid was neutralized, the aqueous layer may still contain toxic nitrile byproducts. Collect as "Aqueous Toxic," do not pour down the drain.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Bromophenylacetic acid (Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles. Retrieved from [Link]

  • International Labour Organization (ILO). Encyclopedia of Occupational Health and Safety: Aromatic Nitro Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.